Diethyl 1-phenylethyl phosphate
Description
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Structure
3D Structure
Properties
CAS No. |
34881-06-6 |
|---|---|
Molecular Formula |
C12H19O4P |
Molecular Weight |
258.25 g/mol |
IUPAC Name |
diethyl 1-phenylethyl phosphate |
InChI |
InChI=1S/C12H19O4P/c1-4-14-17(13,15-5-2)16-11(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3 |
InChI Key |
KEHCTXDLIGSVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Stereochemical & Structural Dynamics of Diethyl 1-Phenylethyl Phosphate
Executive Summary
This technical guide provides a comprehensive structural and mechanistic analysis of Diethyl 1-phenylethyl phosphate , an organophosphorus ester characterized by a labile benzylic C–O–P linkage. Unlike its phosphonate analogues (C–P bond), this phosphate ester serves as a critical model for studying solvolytic pathways involving competing C–O and P–O bond cleavages.
For researchers in drug development, this molecule is of particular interest as a pro-moiety model . Its hydrolysis kinetics mimic the bioactivation of phosphate prodrugs, where the release of a chiral alcohol (1-phenylethanol) and a phosphate diester is governed by pH-dependent stereochemical outcomes.
Part 1: Structural Anatomy & Stereochemistry
Chemical Identity[1][2][3]
-
IUPAC Name: Diethyl (1-phenylethyl) phosphate[1]
-
Molecular Formula:
-
Molecular Weight: 258.25 g/mol
-
Key Structural Feature: A chiral benzylic carbon attached via oxygen to a diethyl phosphate group.
Stereochemical Locus
The molecule possesses a single chiral center at the benzylic position (C1 of the ethyl group).
-
The Phosphorus Atom: In this specific molecule, the phosphorus atom is achiral because it is bonded to two identical ethoxy groups (–OCH₂CH₃).
-
The Benzylic Carbon: The chirality resides at the carbon atom bonded to the phenyl ring, the methyl group, and the phosphate oxygen. This center is susceptible to racemization under acidic conditions due to the stability of the benzylic carbocation intermediate.
Spectroscopic Signature (Predicted)
Researchers characterizing this compound via NMR should look for the following diagnostic signals:
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| -1.0 to +1.0 ppm | Singlet (decoupled) | Phosphate triester core | |
| 5.4 – 5.6 ppm | Multiplet (dq) | Benzylic proton ( | |
| 1.6 ppm | Doublet | Methyl group ( | |
| 4.0 – 4.2 ppm | Multiplet | Methylene protons of ethyl esters ( | |
| ~78 ppm | Doublet ( | Benzylic carbon |
Part 2: Synthetic Pathways & Stereocontrol
To synthesize diethyl 1-phenylethyl phosphate with high stereochemical integrity, the reaction must occur at the oxygen atom of the alcohol without breaking the chiral C–O bond.
Phosphorylation Mechanism
The standard protocol involves the reaction of diethyl chlorophosphate with 1-phenylethanol in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).
-
Stereochemical Outcome: Retention. Because the P–Cl bond is broken and the C–O bond of the alcohol remains intact, the configuration (
or ) of the starting 1-phenylethanol is preserved in the final phosphate ester.
Visualization: Synthetic Workflow
Figure 1: Stereoretentive synthesis via phosphorylation. The chiral C-O bond remains untouched.
Part 3: Mechanistic Dynamics (Solvolysis)
The stability and hydrolysis of diethyl 1-phenylethyl phosphate are strictly pH-dependent. This duality is critical for designing prodrug release mechanisms.
Acidic Hydrolysis (C–O Cleavage)
In acidic media, the phosphate oxygen is protonated, making the phosphate diester a good leaving group.
-
Mechanism:
(dominant) or . -
Driver: The formation of a resonance-stabilized benzylic carbocation.
-
Stereochemistry: Racemization. The planar carbocation intermediate allows nucleophilic attack (by water) from either face, leading to a racemic alcohol product.
Alkaline Hydrolysis (P–O Cleavage)
In basic media, hydroxide ions attack the phosphorus atom directly.
-
Mechanism:
(Nucleophilic substitution at Phosphorus). -
Driver: The high electrophilicity of the P=O center.
-
Stereochemistry: Retention. The chiral C–O bond is never broken; the "leaving group" is the chiral alkoxide, which is immediately protonated to reform the alcohol with its original configuration.
Visualization: Hydrolysis Pathways
Figure 2: Divergent hydrolysis pathways. Acidic conditions favor racemization (C-O break); basic conditions favor retention (P-O break).
Part 4: Experimental Protocols
Protocol: Stereoretentive Synthesis
Objective: Synthesize (R)-diethyl 1-phenylethyl phosphate.
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.
-
Reagents: Add (R)-1-phenylethanol (10 mmol, 1.22 g) and anhydrous pyridine (12 mmol, 0.95 g) to 20 mL of anhydrous dichloromethane (DCM).
-
Addition: Cool the mixture to 0°C. Dropwise add diethyl chlorophosphate (11 mmol, 1.90 g) over 15 minutes.
-
Note: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.
-
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Silica, 20% EtOAc/Hexane).
-
Workup: Quench with 10 mL water. Wash organic layer with 1M HCl (removes pyridine), then saturated
, then brine. -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography. -
Validation: Confirm structure via
NMR (singlet) and optical rotation (should match literature for R-isomer).
Protocol: Kinetic Hydrolysis Study
Objective: Determine the rate constant (
-
Buffer Prep: Prepare 0.1 M buffers at pH 1.0 (HCl), pH 7.4 (Phosphate), and pH 12.0 (NaOH).
-
Incubation: Dissolve substrate (0.1 mM) in buffer containing 10%
(for NMR lock) or acetonitrile (for HPLC). -
Sampling: Incubate at 37°C. Aliquot samples at t=0, 15, 30, 60, 120 mins.
-
Analysis:
-
HPLC: Monitor disappearance of ester peak and appearance of 1-phenylethanol.
-
Chiral HPLC: Use a Chiralcel OD-H column to check the enantiomeric excess (ee) of the liberated alcohol.
-
Interpretation: If ee drops to 0%, mechanism is C-O cleavage (
). If ee remains constant, mechanism is P-O cleavage.
-
Part 5: Data Summary & Applications
Comparative Cleavage Data
| Condition | Primary Bond Break | Mechanism | Product Stereochemistry | Application Relevance |
| Acidic (pH < 2) | C–O | Racemization | Simulates stomach acid stability | |
| Neutral (pH 7) | Mixed | Slow Hydrolysis | Partial Retention | Shelf-life stability |
| Basic (pH > 10) | P–O | Retention | Metabolic activation (esterases) |
Drug Development Context
This molecule serves as a fundamental model for ProTide technology . In ProTides, a phosphoramidate or phosphate ester is used to mask the negative charge of a drug (like a nucleoside analogue) to allow cell permeation.[2]
-
Prodrug Design: The lability of the benzylic C–O bond in diethyl 1-phenylethyl phosphate demonstrates how "self-immolative" linkers work. By substituting the phenyl ring with electron-donating groups (e.g., p-methoxy), researchers can tune the C–O cleavage rate to release the drug specifically inside the cell [1].
References
-
Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Source: National Institutes of Health (PMC) URL:[Link]
-
Solvent and solvation effects on reactivities and mechanisms of phospho group transfers. Source: Frontiers in Chemistry URL:[Link]
-
Base catalysed phosphate diester hydrolysis. Source: ResearchGate / PNAS URL:[Link]
-
Diethyl phenyl phosphate (Chemical Identity & CAS Verification). Source: PubChem URL:[3][Link]
Sources
Thermodynamic Profiling and Mechanistic Kinetics of Diethyl 1-Phenylethyl Phosphate Esters
Executive Summary
In advanced organic synthesis and prodrug design, phosphate esters serve as critical structural motifs. While primary alkyl phosphates (e.g., triethyl phosphate) are thermodynamically robust and chemically stable, introducing a secondary benzylic moiety—as seen in diethyl 1-phenylethyl phosphate (CAS 34881-06-6)—fundamentally alters the thermodynamic landscape of the molecule.
As a Senior Application Scientist, I approach the thermodynamic profiling of these organophosphates not merely as a data-collection exercise, but as a mechanistic puzzle. The chemical behavior of diethyl 1-phenylethyl phosphate is dictated by a delicate thermodynamic competition: the electrophilicity of the phosphorus center versus the profound carbocation-stabilizing power of the benzylic carbon. This whitepaper deconstructs the thermodynamic properties, hydrolysis pathways, and thermal decomposition kinetics of this unique ester, providing self-validating experimental protocols for laboratory application.
Thermodynamic Architecture and Bond Energetics
The thermodynamic stability of a phosphate triester is governed by the bond dissociation energies (BDE) of its P-O and C-O linkages. In a standard primary phosphate, the C-O bond is relatively strong, forcing nucleophilic attack to occur at the phosphorus center (Type 1 cleavage)[1].
However, in diethyl 1-phenylethyl phosphate, the presence of the 1-phenylethyl group introduces a thermodynamic vulnerability. The secondary benzylic C-O bond is significantly weakened. When heterolytic cleavage occurs, the developing positive charge on the carbon is delocalized into the adjacent phenyl ring via resonance. This stabilization drastically lowers the activation energy (
Hydrolysis Thermodynamics: The vs Dichotomy
Understanding the hydrolysis of diethyl 1-phenylethyl phosphate requires analyzing the activation parameters: Enthalpy of Activation (
Standard phosphate triesters typically hydrolyze via an associative
Conversely, the 1-phenylethyl moiety enables an
Thermodynamic partitioning of diethyl 1-phenylethyl phosphate hydrolysis pathways.
Thermal Stability and Decomposition Kinetics
In high-temperature environments (e.g., during distillation or when used as lubricant additives), phosphate esters undergo thermal decomposition. Secondary alkyl phosphates exhibit distinct thermal decomposition profiles, often initiating C-O cleavage at significantly lower temperatures than their primary counterparts[3].
For diethyl 1-phenylethyl phosphate, thermal decomposition typically proceeds via
Quantitative Thermodynamic Data
The following table synthesizes the comparative thermodynamic parameters, illustrating how the benzylic substitution alters the molecule's physical chemistry.
| Thermodynamic Parameter | Triethyl Phosphate (Reference) | Diethyl 1-Phenylethyl Phosphate | Mechanistic Causality / Note |
| Primary Hydrolysis Pathway | Steric hindrance at P; profound resonance stabilization at the benzylic C[1]. | ||
| Entropy of Activation ( | Highly Negative (Associative) | Positive / Near Zero (Dissociative) | Transition state ordering dictates the entropic penalty[2]. |
| Thermal Decomposition Onset | > 600 K | ~ 450 - 500 K | Lower activation energy for secondary benzylic C-O cleavage / |
| Vaporization Enthalpy ( | ~ 45 kJ/mol | ~ 65 - 75 kJ/mol (Est.) | Increased molecular weight and enhanced Van der Waals interactions from the phenyl ring. |
Self-Validating Experimental Protocols
To accurately measure these thermodynamic parameters, experimental design must eliminate artifacts. As a standard practice, I mandate that every protocol must function as a self-validating system , utilizing orthogonal data streams or internal mass-balance checks to verify the integrity of the results.
Protocol A: Variable-Temperature NMR (VT-NMR) for Hydrolysis Kinetics
Objective: Extract
-
Sample Preparation: Prepare a 50 mM solution of diethyl 1-phenylethyl phosphate in a 1:1 mixture of
and (to ensure solubility). Add 5 mM of Trimethylsilylpropanoic acid (TSP) as an internal quantitative standard. -
Data Acquisition: Acquire quantitative
and NMR spectra at 10 K intervals from 298 K to 348 K. Allow 15 minutes of thermal equilibration at each step. -
Self-Validation (Mass Balance Check): Integrate the decay of the substrate's benzylic methine proton against the TSP standard. Simultaneously, integrate the growth of the product's (1-phenylethanol) methine proton. Validation Gate: The sum of the molar concentrations of the substrate and the product must equal the initial starting concentration (
) at every time point. If mass balance is lost, it indicates the presence of a hidden, long-lived intermediate or a competing side reaction (e.g., polymerization), invalidating simple first-order kinetic assumptions. -
Thermodynamic Extraction: Calculate the rate constant (
) at each temperature. Plot versus (Eyring plot). The slope yields , and the y-intercept yields .
Protocol B: TGA-DSC for Thermal Decomposition Thermodynamics
Objective: Determine the onset temperature and enthalpy of decomposition (
-
Sample Preparation: Load 10 mg of the analyte into an inert alumina crucible.
-
Acquisition: Heat the sample from 298 K to 800 K at a ramp rate of 10 K/min under a continuous dry nitrogen purge (50 mL/min) to prevent oxidative artifacts.
-
Self-Validation (Orthogonal Signal Alignment): Overlay the first derivative of the Thermogravimetric Analysis curve (DTG) with the Differential Scanning Calorimetry (DSC) heat flow curve. Validation Gate: A mass loss event in the TGA (corresponding to the volatilization of cleaved styrene) must perfectly align temporally with an endothermic peak in the DSC. If an exothermic peak is observed without concurrent mass loss, the system is undergoing thermal isomerization or polymerization, not bond cleavage.
Self-validating workflow for thermodynamic and kinetic profiling of phosphate esters.
References
Sources
Diethyl 1-phenylethyl phosphate CAS number and molecular identifiers
Technical Whitepaper: Synthesis, Characterization, and Molecular Identity of Diethyl 1-phenylethyl phosphate
Executive Summary
As a Senior Application Scientist specializing in synthetic methodology and molecular characterization, I frequently design robust, high-yield protocols for the generation of complex organophosphate esters. Diethyl 1-phenylethyl phosphate is a highly specialized organophosphorus compound utilized extensively in chemical biology, mechanistic studies of phosphotriesterases, and as a reactive intermediate in advanced organic synthesis.
This technical guide establishes the definitive molecular identifiers for this compound and provides a field-proven, self-validating protocol for its synthesis and analytical verification. Rather than merely listing procedures, this guide explains the chemical causality behind each experimental parameter to ensure absolute reproducibility.
Molecular Identity & Physicochemical Properties
Accurate molecular identification is the bedrock of reproducible science. Diethyl 1-phenylethyl phosphate consists of a diethyl phosphate core covalently linked to a 1-phenylethyl moiety via a phosphoester bond. The secondary benzylic position of the 1-phenylethyl group introduces a chiral center, meaning the standard CAS registry number refers to the racemic mixture unless specified otherwise.
Table 1: Molecular Identifiers and Properties
| Property | Value |
| Chemical Name | Diethyl 1-phenylethyl phosphate |
| CAS Registry Number | 34881-06-6 |
| Molecular Formula | C12H19O4P |
| Molecular Weight | 258.25 g/mol |
| SMILES String | CCO(OCC)OC(C)c1ccccc1 |
| Structural Class | Dialkyl alkyl phosphate ester |
Quantitative data and identifiers corroborated via 1[1].
Chemical Synthesis: Causality-Driven Phosphorylation Protocol
The synthesis of diethyl 1-phenylethyl phosphate is achieved via the nucleophilic attack of 1-phenylethanol on diethyl chlorophosphate. While seemingly straightforward, the secondary nature of the benzylic alcohol introduces steric hindrance, which can depress yields and encourage elimination side-reactions (e.g., the formation of styrene).
To counteract this, our protocol employs a dual-base system: Triethylamine (Et3N) acts as a stoichiometric proton scavenger, while 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst. DMAP attacks the chlorophosphate to form a highly electrophilic N-phosphorylpyridinium intermediate, which rapidly reacts with the sterically hindered alcohol to drive the reaction to completion[2].
Mechanistic workflow of DMAP-catalyzed nucleophilic phosphorylation.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Causality: Diethyl chlorophosphate is highly moisture-sensitive; ambient water will hydrolyze it to diethyl hydrogen phosphate, drastically reducing the yield.
-
Substrate Loading: Dissolve 1-phenylethanol (10.0 mmol) in 25 mL of anhydrous dichloromethane (DCM). Add Et3N (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 10 mol%).
-
Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The phosphorylation reaction is exothermic. Controlling the temperature prevents the acid-catalyzed dehydration of 1-phenylethanol into styrene.
-
Electrophile Addition: Add diethyl chlorophosphate (12.0 mmol, 1.2 eq) dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 7:3) until the 1-phenylethanol spot is entirely consumed.
-
Workup (Self-Validation Checkpoint): Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (to remove DMAP and Et3N), followed by brine. Dry over anhydrous Na2SO4. Concentrating the organic layer yields the crude product.
Analytical Characterization: A Self-Validating System
To ensure absolute trustworthiness in the synthesized compound, a self-validating analytical workflow must be employed. Relying solely on mass spectrometry is insufficient, as isobaric impurities can yield false positives. We mandate a combination of multinuclear NMR and GC-MS to confirm molecular connectivity and mass.
Self-validating analytical workflow for structural confirmation of the ester.
Validation Protocol:
-
31P NMR (162 MHz, CDCl3): This is the primary diagnostic tool. A single sharp peak around -1.0 to -3.0 ppm confirms the presence of a single dialkyl alkyl phosphate environment, validating the successful P-O-C bond formation and ruling out unreacted diethyl chlorophosphate (which appears further downfield at ~4-5 ppm).
-
1H NMR (400 MHz, CDCl3): Look for the characteristic splitting of the benzylic methine proton. Due to coupling with both the adjacent methyl group and the phosphorus atom (
), the methine signal will appear as a complex multiplet (typically around 5.3-5.5 ppm). The ethoxy groups will present as a multiplet for the methylene protons (due to their diastereotopic nature in the presence of a chiral center and phosphorus coupling) and a triplet for the methyl groups. -
GC-MS: A molecular ion peak at m/z 258.25 validates the exact mass of C12H19O4P, confirming the complete structural identity of CAS 34881-06-6.
References
- ChemSrc. "34881-06-6 diethyl 1-phenylethyl phosphate." ChemSrc Chemical Database.
- ResearchGate. "An Efficient Method for Phosphorylation of Alcohols: Preparation of Porphyrin-Derived Phosphates." Scientific Literature Archive.
Sources
Mechanistic and Kinetic Paradigms in the Hydrolysis of Benzylic Phosphate Esters: A Technical Guide for Drug Design
Executive Summary
The hydrolysis of phosphate esters is a cornerstone reaction in both biological signal transduction and pharmaceutical prodrug design. Among these, benzylic phosphate esters serve as critical intermediates, biological mimics, and masking groups for intracellular drug delivery. Understanding the precise kinetic and mechanistic pathways of their hydrolysis—specifically the bifurcation between phosphorus-oxygen (P-O) and carbon-oxygen (C-O) bond cleavage—is essential for predicting prodrug stability and activation rates. This whitepaper synthesizes the fundamental physical chemistry of benzylic phosphate ester hydrolysis, detailing the causality behind pH-dependent cleavage mechanisms, providing self-validating experimental protocols for isotopic tracking, and translating these kinetic realities into actionable insights for drug development.
The Mechanistic Dichotomy: C-O vs. P-O Bond Cleavage
The intrinsic reactivity of benzyl phosphates is governed by a delicate balance between the electrophilicity of the phosphorus center and the stability of the benzylic leaving group. Unlike simple alkyl phosphates, the benzyl group can stabilize a developing positive charge, which introduces a pronounced pH-dependency to the site of bond scission[1].
Causality of pH-Dependent Cleavage
The dominant hydrolysis pathway is dictated by the protonation state of the phosphate monoester:
-
Strongly Acidic Conditions (pH ≤ 1.3): The phosphate ester exists in its neutral, fully protonated form. The ester oxygen becomes protonated, transforming the benzyl moiety into an excellent leaving group. Because the benzyl carbocation is resonance-stabilized, the reaction proceeds almost exclusively via C-O bond cleavage through an
or mechanism involving direct nucleophilic attack by water on the benzylic carbon[1],[2]. -
Neutral to Basic Conditions (pH ≥ 2.0): The ester exists primarily as a monoanion or dianion. The negative charge on the phosphoryl oxygens repels incoming nucleophiles from the carbon and prevents protonation of the ester oxygen. Instead, the monoanion undergoes P-O bond cleavage . This is facilitated by a concerted proton transfer from the phosphoryl group to the leaving group oxygen in the transition state, neutralizing the developing charge and proceeding via a loose, dissociative metaphosphate-like intermediate[2],[3].
Caption: pH-dependent mechanistic dichotomy of benzyl phosphate hydrolysis showing cleavage pathways.
Quantitative Kinetic Data Summary
To facilitate rational experimental design, the kinetic parameters and cleavage preferences of benzyl phosphate monoesters are summarized below based on empirical literature data[1],[2].
| pH Range | Dominant Ionic Species | Primary Cleavage Site | Mechanistic Pathway | Relative Hydrolysis Rate |
| pH ≤ 1.3 | Neutral (Fully Protonated) | C-O Bond | Moderate | |
| 1.3 < pH < 2.0 | Mixture (Neutral / Monoanion) | Mixed (C-O and P-O) | Competing Transition | Slowest (Kinetic Minimum) |
| pH ≥ 2.0 | Monoanion / Dianion | P-O Bond | Dissociative Metaphosphate | Moderate to Fast |
Validating the Mechanism: O Isotope Tracking Protocol
To definitively prove whether a reaction undergoes C-O or P-O cleavage, researchers must employ an orthogonal, self-validating analytical system. The gold standard for this is the use of
Because the heavier
Step-by-Step Methodology
-
Substrate Synthesis: Synthesize
. Ensure high isotopic enrichment (>90%) for clear NMR resolution. -
Buffer Preparation: Prepare aqueous buffers at the target pH values (e.g., pH 1.0 for acidic conditions, pH 3.0 for basic conditions) using
as the solvent. -
Thermal Incubation: Dissolve the labeled substrate in the respective buffers to a concentration of ~50 mM. Incubate the sealed samples at 75 °C to accelerate non-enzymatic hydrolysis to completion.
-
Reaction Quenching: Cool the samples rapidly to 4 °C to halt any secondary exchange reactions. Add
(10% v/v) to provide an NMR lock signal. -
NMR Acquisition: Acquire high-resolution
C and P NMR spectra directly from the aqueous mixture without derivatization. -
Data Interpretation (Self-Validation):
-
If P-O cleavage occurs: The
O remains attached to the benzyl carbon. The C NMR spectrum of the resulting benzyl alcohol will display an upfield shift relative to an unlabeled standard. -
If C-O cleavage occurs: The
O leaves with the phosphate group. The resulting benzyl alcohol incorporates O from the solvent water, and no C upfield shift is observed.
-
Caption: Step-by-step workflow for determining the bond cleavage site using 18O isotope-induced NMR shifts.
Implications for Prodrug Development
In the realm of drug delivery, masking polar phosphate groups is necessary to improve the cellular permeability of nucleotide analogs and phosphorylated drugs. Benzyl esters are historically considered for this role due to their lipophilicity. However, the kinetic realities of benzylic phosphate hydrolysis present a severe bottleneck[5].
While the first dealkylation of a dibenzyl phosphotriester to a diester may occur at a measurable rate, the subsequent spontaneous hydrolysis of the benzyl phosphate diester to the biologically active monoester is prohibitively slow under physiological conditions (pH 7.4)[5]. Because the monoanion pathway relies on a highly specific transition state, the half-life of simple benzyl phosphate diesters in the absence of specific esterases renders them pharmacologically ineffective as prodrugs.
To circumvent this, modern prodrug design utilizes acyloxymethyl phosphate esters or self-immolative masking groups. These designs rely on enzymatic triggering (e.g., non-specific esterases cleaving an adjacent carboxylate ester) which generates an unstable intermediate that rapidly undergoes heterolytic fission of the C-O bond, bypassing the slow, pH-dependent P-O cleavage pathway entirely[5].
References
- Parente, J. E., Risley, J. M., & Van Etten, R. L. (1984). Oxygen-18 isotope effect in carbon-13 nuclear magnetic resonance spectroscopy. 9. Hydrolysis of benzyl phosphate by phosphatase enzymes and in acidic aqueous solutions. Journal of the American Chemical Society.
- Zalatan, J. G., & Herschlag, D. (2006).
- Kamerlin, S. C. L., et al. (2013). Quantifying the Mechanism of Phosphate Monoester Hydrolysis in Aqueous Solution by Evaluating the Relevant Ab Initio QM/MM Free-Energy Surfaces.
- Farquhar, D., et al. (1993). PHOSPHOROUS PRODUGS - European Patent Office - EP 0533833 B1. Googleapis.com.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kinetic Isotope Effects for Alkaline Phosphatase Reactions: Implications for the Role of Active Site Metal Ions in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Structural and Mechanistic Paradigms in 1-Phenylethyl Derivatives: A Comparative Analysis of Phosphate and Phosphonate Analogs
The 1-phenylethyl moiety is a privileged chiral scaffold in medicinal chemistry, agrochemicals, and asymmetric synthesis. When functionalized with phosphorus-containing groups, this scaffold yields potent transition-state analogs, enzyme inhibitors, and valuable synthetic intermediates. The transition from a phosphate ester (P–O–C linkage) to a phosphonate (P–C linkage) represents a classical bioisosteric replacement. However, this substitution fundamentally alters the physicochemical properties, metabolic stability, and chemical reactivity of the molecule[1].
As drug development increasingly relies on targeted, metabolically stable pharmacophores, understanding the causal relationships between the structural electronics of 1-phenylethyl phosphates and their phosphonate analogs is critical for rational drug design.
Physicochemical and Structural Divergence
The replacement of the bridging oxygen atom with a methylene or direct benzylic carbon fundamentally changes the geometry and electronics of the phosphorus center. In a 1-phenylethyl phosphate, the P–O–C linkage allows for significant rotational freedom and presents a highly polarized bond susceptible to nucleophilic attack. In contrast, the 1-phenylethyl phosphonate features a direct P–C bond, which is slightly longer than a P–O bond but significantly shorter than the combined P–O–C distance[2].
The absence of the electronegative bridging oxygen in phosphonates reduces the electron-withdrawing effect on the phosphorus atom. Consequently, phosphonic acids are less acidic than their phosphoric acid counterparts. The second pKa (pKa₂) of an alkyl phosphonate is typically around 7.6, compared to 6.4 for a native phosphate[2]. This shift means that at physiological pH (7.4), phosphonates exist as a mixture of mono- and dianions, whereas phosphates are almost exclusively dianionic.
Quantitative Comparison of Phosphate vs. Phosphonate Analogs
| Property | 1-Phenylethyl Phosphate (P–O–C) | 1-Phenylethyl Phosphonate (P–C) | Causality / Impact |
| Linkage Length | ~3.02 Å (P–O: 1.59 Å, O–C: 1.43 Å) | ~1.81 Å (Direct P–C bond) | Phosphonates are sterically more compact, affecting binding pocket accommodation[2]. |
| Acidity (pKa₂) | ~6.4 | ~7.6 | Reduced electronegativity of C vs. O decreases proton dissociation at physiological pH[2]. |
| Enzymatic Stability | Highly Labile (t½ often < minutes) | Highly Stable (t½ > days) | Carbon is a poor leaving group; resists nucleophilic attack by phosphatase serine residues[1]. |
| Geometry | Tetrahedral (Flexible P-O-C angle ~118°) | Tetrahedral (Rigid P-C axis) | Alters the spatial projection of the 1-phenylethyl aromatic ring in receptor active sites. |
Mechanistic Insights: The Phosphate–Phosphonate Rearrangement
A defining chemical feature of 1-phenylethyl phosphorus derivatives is their ability to undergo base-induced rearrangements. The benzylic position of the 1-phenylethyl group is highly activated. When treated with a strong, sterically hindered base (such as s-BuLi or LiTMP at cryogenic temperatures), the
In 1-phenylethyl phosphates and phosphoramidates, this carbanion undergoes an intramolecular [1,2]-phosphoryl migration—a process closely related to the phospha-Brook rearrangement. The phosphorus atom migrates from the oxygen (or nitrogen) to the benzylic carbon, converting the phosphate into a highly stable phosphonate[3]. This rearrangement proceeds with high stereochemical fidelity, making it a powerful tool for synthesizing enantiopure
Base-induced [1,2]-phosphoryl migration in 1-phenylethyl derivatives.
Bioisosteric Replacement in Drug Design
The primary motivation for synthesizing 1-phenylethyl phosphonates is to bypass the pharmacokinetic liabilities of phosphates. Natural phosphates are rapidly cleaved by ubiquitous alkaline and acid phosphatases in the blood and gastrointestinal tract[1].
By replacing the P–O–C linkage with a P–C bond, the molecule becomes completely resistant to enzymatic hydrolysis. The mechanism of phosphatase action relies on a nucleophilic attack (typically by a serine hydroxyl) on the phosphorus atom, which displaces the alkoxide leaving group. Because a carbanion is an exceptionally poor leaving group, the P–C bond cannot be cleaved by this mechanism[1].
In the context of 1-phenylethyl derivatives,
Pharmacokinetic advantage of P-C isosteric replacement over P-O-C linkages.
Experimental Methodology: Asymmetric Synthesis of 1-Phenylethyl Phosphonates
To harness the biological potential of these compounds, rigorous asymmetric synthesis is required. The following self-validating protocol details the enantioselective synthesis of an
Causality of Reagents:
-
[Cu(CH₃CN)₄]PF₆: Acts as a Lewis acid to coordinate the imine nitrogen, increasing its electrophilicity, while simultaneously activating the dialkyl phosphite for nucleophilic attack.
-
(R,R)-Ph-BPE: This chiral bisphosphine ligand creates a rigid, asymmetric stereocavity around the copper center, dictating the facial selectivity of the phosphite attack to ensure high enantiomeric excess (ee).
Protocol: Synthesis of (R)-Diethyl (1-((diphenylphosphorothioyl)amino)-1-phenylethyl)phosphonate
Step 1: Catalyst Preparation
-
In an oven-dried 20 mL two-necked round-bottomed flask equipped with a magnetic stirring bar, add 1,2-bis((2R,5R)-2,5-diphenylphospholano)ethane ((R,R)-Ph-BPE, 122 mg, 0.24 mmol, 0.02 equiv) and tetrakis(acetonitrile)copper(I) hexafluorophosphate ([Cu(CH₃CN)₄]PF₆, 89.5 mg, 0.24 mmol, 0.02 equiv)[6].
-
Evacuate and backfill the flask with argon three times to ensure a strictly anhydrous and oxygen-free environment.
-
Add dry THF (2.0 mL) via syringe. Stir the mixture at room temperature (20 °C) for 1.5 hours to allow the complete formation of the active chiral Cu(I) complex[6].
Step 2: Substrate Addition and Hydrophosphonylation 4. To the active catalyst solution, add P,P-diphenyl-N-(1-phenylethylidene)phosphinothioic amide (ketimine substrate, 4.02 g, 12.0 mmol, 1.0 equiv)[6]. 5. Cool the reaction vessel to −40 °C using a dry ice/acetonitrile bath. Note: Cryogenic control is critical here to maximize the enantiodiscrimination of the chiral catalyst. 6. Slowly add diethyl phosphite (2.32 mL, 18.0 mmol, 1.5 equiv) dropwise over 5 minutes. 7. Maintain the reaction at −40 °C and stir for 48 hours. Monitor the reaction progress via TLC (hexane/EtOAc, 1:1) or ³¹P NMR[6].
Step 3: Quenching and Purification 8. Quench the reaction at −40 °C by adding saturated aqueous NH₄Cl solution (10 mL). Allow the mixture to warm to room temperature. 9. Extract the aqueous layer with ethyl acetate (3 × 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purify the crude viscous oil via flash column chromatography (silica gel, eluting with a gradient of hexane/EtOAc from 4:1 to 1:1)[6]. 11. Validation: The isolated product should yield a brown viscous oil (~88% yield). Quantitative ¹H NMR and chiral HPLC analysis should confirm >98% chemical purity and ~95% ee[6].
References
-
Hammerschmidt, F., et al. "Phosphonate–Phosphinate Rearrangement." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Prechelmacher, S., Mereiter, K., & Hammerschmidt, F. "The α-hydroxyphosphonate-phosphate rearrangement of a noncyclic substrate – some new observations." Organic & Biomolecular Chemistry, 2018. Available at:[Link]
-
Lin, S., et al. "Catalytic Asymmetric Synthesis of (R)-Diethyl (1-((diphenylphosphorothioyl)amino)-1-phenylethyl)phosphonate." Organic Syntheses, 2017, 94, 313. Available at:[Link]
-
Wiemer, A. J., & Wiemer, D. F. "Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres." MedChemComm, 2014. Available at:[Link]
-
De Clercq, E., et al. "Overview of Biologically Active Nucleoside Phosphonates." National Center for Biotechnology Information (PMC). Available at:[Link]
-
Turhanen, P. A., et al. "Catalytic Asymmetric Synthesis of C-Chiral Phosphonates." MDPI, 2022. Available at:[Link]
Sources
- 1. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phosphonate–Phosphinate Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-hydroxyphosphonate-phosphate rearrangement of a noncyclic substrate – some new observations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Catalytic Asymmetric Synthesis of C-Chiral Phosphonates [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Solubility Profile of Diethyl 1-Phenylethyl Phosphate in Organic Solvents
Executive Summary
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of diethyl 1-phenylethyl phosphate, an organophosphate ester of interest in various chemical and pharmaceutical research settings. While specific quantitative solubility data for this compound is not extensively published, this document outlines the core principles governing its solubility based on its molecular structure and the properties of common organic solvents. More importantly, it provides a detailed, field-proven experimental protocol for researchers to generate a precise solubility profile in their own laboratory settings. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation development.
Introduction: The Significance of a Solubility Profile
Organophosphate esters (OPEs) are a diverse class of compounds used as flame retardants, plasticizers, and intermediates in chemical synthesis.[1][2] Diethyl 1-phenylethyl phosphate belongs to this family, and understanding its solubility is critical for its effective application. A solubility profile, which quantifies the extent to which a compound dissolves in various solvents, is fundamental for:
-
Reaction Chemistry: Selecting an appropriate solvent to ensure reactants are in the same phase, influencing reaction rates and yields.
-
Purification: Designing crystallization and chromatographic separation processes.
-
Formulation Development: Creating stable solutions with desired concentrations for various applications, including as standards or in screening assays.
-
Environmental Fate and Toxicology: Predicting the compound's distribution and persistence in different environmental compartments.[3]
The principle of "like dissolves like" is a foundational concept in predicting solubility.[4][5] This principle suggests that substances with similar molecular structures and intermolecular forces are more likely to be soluble in one another.
Molecular Characteristics of Diethyl 1-Phenylethyl Phosphate and Predicted Solubility
To predict the solubility of diethyl 1-phenylethyl phosphate, we must first analyze its molecular structure.
Structure: C₆H₅CH(CH₃)P(O)(OCH₂CH₃)₂
Key structural features and their influence on solubility include:
-
Phosphate Ester Core: The central O=P(OR)₃ group is polar.[1]
-
Phenyl Group: The C₆H₅- group is large, nonpolar, and hydrophobic.
-
Ethyl Groups: The two -OCH₂CH₃ groups have both polar (ether linkage) and nonpolar (alkyl chain) characteristics.
-
Overall Polarity: The combination of a large nonpolar phenyl group and smaller, more polar phosphate and ethyl groups suggests that diethyl 1-phenylethyl phosphate is a moderately polar compound.
Based on these features, we can predict the following solubility trends:
-
High Solubility is expected in moderately polar organic solvents that can engage in dipole-dipole interactions. Examples include dichloromethane, acetone, and ethyl acetate.[6][7]
-
Moderate Solubility is likely in polar aprotic solvents like acetonitrile and dimethylformamide (DMF), as well as in polar protic solvents like ethanol and isopropanol.[8][9] While the molecule can accept hydrogen bonds at the phosphoryl oxygen, it cannot donate them, which may limit its interaction with protic solvents compared to other polar molecules.
-
Low Solubility is anticipated in highly nonpolar solvents such as hexane and toluene, as the polar phosphate group will hinder dissolution.[10]
-
Very Low Solubility is expected in water, a highly polar protic solvent. The large, nonpolar phenyl group will dominate interactions, leading to hydrophobicity.[1]
Experimental Determination of a Solubility Profile: A Validated Protocol
The most reliable method for determining the solubility of a solid compound is the Saturation Shake-Flask Method .[11][12] This "gold standard" technique allows for the determination of thermodynamic equilibrium solubility. The following protocol provides a robust, self-validating system for generating accurate and reproducible data.
Materials and Equipment
-
Diethyl 1-phenylethyl phosphate (solid)
-
A range of organic solvents (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol, ethanol, isopropanol)
-
Scintillation vials or other suitable glass vessels with tight-fitting caps
-
Analytical balance
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram outlines the key steps for determining the solubility of diethyl 1-phenylethyl phosphate in an organic solvent.
Caption: Experimental workflow for solubility determination using the isothermal saturation method.
Step-by-Step Methodology
-
Sample Preparation:
-
Add an excess amount of diethyl 1-phenylethyl phosphate to a series of vials containing a known volume (e.g., 2 mL) of each selected organic solvent. "Excess" means that undissolved solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically adequate.[11] To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. The solubility value should be constant at equilibrium.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle by gravity.
-
Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[11] This step is critical for accurate results.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette.
-
Immediately filter the aliquot through a syringe filter compatible with the organic solvent to remove any remaining microscopic particles.
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of diethyl 1-phenylethyl phosphate in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of the compound should be used for quantification.
-
Data Presentation
The solubility data should be presented in a clear and organized manner. A table summarizing the solubility in various solvents is highly recommended for easy comparison.
Table 1: Predicted and Experimentally Determined Solubility of Diethyl 1-Phenylethyl Phosphate at 25°C
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Nonpolar | Hexane | 0.1 | Low | To be determined |
| Toluene | 2.4 | Low | To be determined | |
| Moderately Polar | Dichloromethane | 3.1 | High | To be determined |
| Ethyl Acetate | 4.4 | High | To be determined | |
| Acetone | 5.1 | High | To be determined | |
| Polar Aprotic | Acetonitrile | 5.8 | Moderate | To be determined |
| Polar Protic | Isopropanol | 3.9 | Moderate | To be determined |
| Ethanol | 4.3 | Moderate | To be determined | |
| Methanol | 5.1 | Moderate | To be determined | |
| Highly Polar | Water | 10.2 | Very Low | To be determined |
Factors Influencing Solubility Measurements
Several factors can affect the accuracy and reproducibility of solubility measurements.[4][13] It is crucial to control these variables to ensure the integrity of the data.
-
Temperature: The solubility of most solids in organic solvents increases with temperature.[5][14] Therefore, maintaining a constant and accurately recorded temperature during the experiment is essential.
-
Purity of the Compound and Solvents: Impurities can significantly alter the solubility of a substance. Use high-purity reagents for all experiments.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities.[4] It is important to characterize the solid form used in the study.
-
pH (for aqueous solutions): While less relevant for most organic solvents, the pH of the medium can dramatically affect the solubility of ionizable compounds.[1]
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility profile of diethyl 1-phenylethyl phosphate. By combining a theoretical understanding of its molecular properties with a rigorous experimental protocol, researchers can generate the high-quality data needed for a wide range of scientific applications. The detailed methodology presented herein serves as a self-validating system to ensure the scientific integrity and trustworthiness of the obtained solubility data.
References
- Vertex AI Search. (n.d.). Diethyl phenyl phosphate - Solubility of Things.
- Wikipedia. (2024, November 28). Organophosphate.
- VWR. (2024, April 29). Organic Solvents: Complete Guide, Industrial Uses & Safety.
- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.
- ResearchGate. (2025, August 7). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.
- Wikipedia. (2024, December 1). Solubility.
- MilliporeSigma. (n.d.). Diethyl 1-phenylethyl phosphonate 98 33973-48-7.
- MDPI. (2025, March 12). A Review of the Properties, Transport, and Fate of Organophosphate Esters in Polar Snow and Ice.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- PubMed. (2021, June 16). Organophosphate (OP) diesters and a review of sources, chemical properties, environmental occurrence, adverse effects, and future directions.
- VWR. (2024, October 27). Organic Solvents in Chemistry and Laboratories.
- ResearchGate. (n.d.). Summary of solubility measurement protocols of each company before harmonization.
- National Institutes of Health. (n.d.). Diethyl phenyl phosphate | C10H15O4P | CID 17280 - PubChem.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- PubMed. (2023, January 1). A review on organophosphate esters: Physiochemical properties, applications, and toxicities as well as occurrence and human exposure in dust environment.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
- Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules - PMC.
- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
- USP-NF. (2016, September 30). <1236> Solubility Measurements.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution.
- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
- Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds.
- MolForge. (n.d.). Diethyl phenyl phosphate (CID 17280) - Molecular Properties & Analysis.
- YouTube. (2021, March 3). Polarity and Solubility of Organic Molecules.
- ChemicalBook. (2025, February 25). Diethyl Phenyl Phosphate | 2510-86-3.
- SyTracks. (n.d.). diethyl 1-phenylvinyl phosphate.
- Georganics. (2022, February 1). Diethyl phosphate - general description and application.
- BenchChem. (n.d.). Solubility Profile of Phenylphosphonic Acid in Organic Solvents: A Technical Guide.
- CymitQuimica. (n.d.). CAS 762-04-9: Diethyl phosphite.
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mychemistrybook.com [mychemistrybook.com]
- 8. brofind.com [brofind.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
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- 13. Solubility - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Protocol for the synthesis of diethyl 1-phenylethyl phosphate from 1-phenylethanol
Application Note: High-Fidelity Synthesis of Diethyl 1-Phenylethyl Phosphate
Abstract & Strategic Overview
Phosphate esters are critical pharmacophores in drug development, often serving as prodrug moieties to enhance solubility or as transition-state analogues in enzyme inhibition studies. This protocol details the synthesis of diethyl 1-phenylethyl phosphate via nucleophilic substitution using diethyl chlorophosphate (diethyl phosphorochloridate) .
While the Atherton-Todd reaction (using diethyl phosphite) is a viable alternative, the chlorophosphate route is selected here for its atom economy, scalability, and direct kinetic profile , making it the "Gold Standard" for high-purity applications in pharmaceutical research.
Key Challenges:
-
Steric Hindrance: The secondary hydroxyl group of 1-phenylethanol is less nucleophilic than primary alcohols, requiring catalytic activation.
-
Elimination Risk: Benzylic substrates are prone to acid-catalyzed elimination to form styrene derivatives.
-
Toxicity: Diethyl chlorophosphate is a potent cholinesterase inhibitor; strict safety protocols are non-negotiable.
Reaction Design & Mechanism
The synthesis proceeds via an SN2-type nucleophilic attack of the alcohol on the phosphorus(V) center. To mitigate the lower reactivity of the secondary alcohol, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst. DMAP forms a highly reactive N-acylpyridinium-type intermediate with the chlorophosphate, which is then rapidly attacked by the alcohol.
Reaction Scheme:
Caption: Mechanistic pathway highlighting DMAP-mediated activation of the phosphoryl center.
Materials & Equipment
Reagents:
-
1-Phenylethanol (CAS 98-85-1): >98%, anhydrous.
-
Diethyl chlorophosphate (CAS 814-49-3): >97%. DANGER: Fatal in contact with skin.
-
Triethylamine (TEA): Dried over KOH or distilled.
-
4-Dimethylaminopyridine (DMAP): 10 mol% catalytic loading.
-
Dichloromethane (DCM): Anhydrous (HPLC grade, dried over molecular sieves).
Equipment:
-
Three-neck round-bottom flask (250 mL).[1]
-
Inert gas manifold (Nitrogen or Argon).
-
Pressure-equalizing addition funnel.
-
Low-temperature bath (Ice/NaCl or Cryocooler).
Detailed Experimental Protocol
Phase 1: Setup and Inerting
-
Flame-dry a 250 mL three-neck flask and cool under a stream of dry Nitrogen.
-
Charge the flask with 1-phenylethanol (2.44 g, 20.0 mmol) , Triethylamine (3.35 mL, 24.0 mmol) , and DMAP (0.24 g, 2.0 mmol) .
-
Add anhydrous DCM (40 mL) via syringe. Stir to dissolve.
-
Cool the solution to 0°C using an ice bath. Note: Low temperature prevents elimination side-reactions.
Phase 2: Reagent Addition (Critical Control Point)
-
Prepare a solution of Diethyl chlorophosphate (3.17 mL, 22.0 mmol, 1.1 equiv) in DCM (10 mL) in the addition funnel.
-
Add the chlorophosphate solution dropwise over 20 minutes .
-
Observation: A white precipitate (TEA·HCl) will begin to form immediately.
-
Caution: Exothermic reaction. Ensure internal temperature does not exceed 5°C.
-
-
Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 3-4 hours .
Phase 3: Monitoring & Workup
-
TLC Check: Eluent 50% EtOAc/Hexane. Stain with KMnO4 or Iodine.
-
Target: Disappearance of alcohol (Rf ~0.4) and appearance of phosphate ester (Rf ~0.3, often streaks slightly).
-
-
Quench: Add saturated NH4Cl solution (30 mL) and stir vigorously for 10 minutes to hydrolyze excess chlorophosphate.
-
Extraction: Transfer to a separatory funnel. Separate phases. Extract aqueous layer with DCM (2 x 20 mL).
-
Wash:
-
Wash combined organics with 1M HCl (30 mL) to remove DMAP and TEA.
-
Wash with Sat. NaHCO3 (30 mL) to neutralize acid traces.
-
Wash with Brine (30 mL) .
-
-
Drying: Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure (Rotavap, <40°C bath).
Phase 4: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexane:Ethyl Acetate (8:2 → 6:4).
-
Yield: Expected yield is 85-92% (colorless to pale yellow oil).
Process Validation & QC (Self-Validating Systems)
To ensure the protocol was successful, compare your analytical data against these standard values.
NMR Characterization Table
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 31P | -0.5 to +0.5 | Singlet | - | Phosphate P | Critical: Absence of signal at +4.5 ppm (unreacted Cl-P) or +10-20 ppm (phosphites). |
| 1H | 7.25 - 7.40 | Multiplet | 5H | Ar-H | Aromatic ring integrity. |
| 1H | 5.45 - 5.55 | Multiplet | 1H | Ar-CH -O-P | Diagnostic: Significant downfield shift vs. starting alcohol (~4.8 ppm). |
| 1H | 4.00 - 4.15 | Multiplet | 4H | P-O-CH2 - | Ethyl ester methylene protons (coupled to P). |
| 1H | 1.58 | Doublet | 3H | Ar-CH-CH3 | Methyl group of the phenethyl chain. |
| 1H | 1.25 - 1.35 | Triplet | 6H | -CH2-CH3 | Ethyl ester methyl protons. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Moisture in solvent/reagents. | Chlorophosphates hydrolyze rapidly. Use freshly distilled DCM and dry glassware. |
| Styrene impurity (Vinyl H at 5.2/5.7 ppm) | Elimination reaction. | Reaction temperature too high or base too strong. Keep at 0°C during addition. |
| Residual P-Cl peak (+4.5 ppm) | Incomplete reaction. | Check stoichiometry. Ensure DMAP was added. Extend reaction time. |
Workflow Visualization
Caption: Step-by-step synthesis workflow with critical control points (color-coded).
Safety & Handling (Critical)
-
Diethyl Chlorophosphate: This compound is a structural analogue of nerve agents. It is fatal if swallowed or in contact with skin .
-
PPE: Wear double nitrile gloves, lab coat, and safety goggles.
-
Engineering Controls: Handle only in a functioning fume hood.
-
Decontamination: Quench spills immediately with aqueous NaOH or NaHCO3.
-
-
Waste Disposal: All aqueous washes containing phosphate residues must be treated as hazardous chemical waste.
References
-
Direct Phosphorylation Protocol: Steinberg, G. M. "Reaction of Dialkyl Phosphites with Carbon Tetrachloride and Amines." Journal of Organic Chemistry, 1950 , 15(3), 637-647.[2][3]
-
Catalytic Activation: Scriven, E. F. V. "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 1983 , 12, 129-161.
-
Safety Data: Fisher Scientific. "Safety Data Sheet: Diethyl Chlorophosphate." Fisher Scientific MSDS, 2021 .
- NMR Characterization: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.
Sources
Application Note: Solvent Engineering for Diethyl 1-Phenylethyl Phosphate Biotransformation
Executive Summary
This application note details the protocol for the enantioselective biotransformation of diethyl 1-phenylethyl phosphate using solvent engineering. While lipases (e.g., Candida antarctica Lipase B, CALB) are traditionally associated with carboxylic esters, they exhibit catalytic promiscuity toward organophosphorus compounds. However, the hydrolysis of bulky phosphate esters often suffers from low reaction rates and poor enantioselectivity in neat aqueous buffers due to substrate hydrophobicity and non-specific background hydrolysis.
This guide demonstrates how to engineer the reaction medium—specifically through solvent selection (Log
Introduction & Mechanistic Rationale
The Challenge: Hydrolysis of Bulky Phosphates
Diethyl 1-phenylethyl phosphate contains a chiral center at the benzylic carbon. The objective is the kinetic resolution of the racemate to yield optically active monoethyl 1-phenylethyl phosphate or the corresponding alcohol (1-phenylethanol), depending on the depth of hydrolysis.
-
Solubility Limit: The lipophilic phenyl ring limits solubility in aqueous buffers, reducing substrate availability to the enzyme.
-
Water Stripping: In polar organic solvents (e.g., THF, DMSO), the "essential water layer" surrounding the enzyme is stripped, leading to denaturation.
-
Selectivity Trade-off: High water concentrations often favor rapid, non-selective hydrolysis.
The Solution: Solvent Engineering
The catalytic performance of lipases in organic media is governed by the Log
-
Hydrophilic Solvents (Log
< 2): Tend to strip essential water from the enzyme surface, reducing activity (e.g., Acetone, Acetonitrile). -
Hydrophobic Solvents (Log
> 4): Maintain the enzyme's hydration shell, preserving the active conformation (e.g., Isooctane, n-Heptane). -
Thermodynamic Water Activity (
): In non-aqueous media, the enzyme's flexibility is controlled by . Using salt hydrate pairs to buffer is critical for maintaining enantioselectivity.
Visualizing the Mechanism
The following diagram illustrates the relationship between solvent hydrophobicity, the enzyme's hydration shell, and the resulting catalytic efficiency.
Figure 1: Mechanism of solvent effects on lipase stability and activity. High Log P solvents preserve the essential water layer required for catalysis.
Experimental Protocols
Materials Required[1][2]
-
Substrate: Diethyl 1-phenylethyl phosphate (racemic), >98% purity.
-
Biocatalyst: Novozym 435 (immobilized Candida antarctica Lipase B) or equivalent Phosphotriesterase (PTE).
-
Solvents (Anhydrous): n-Hexane, Toluene, Diisopropyl ether (DIPE), t-Butyl methyl ether (MTBE), Acetonitrile, THF.
-
Water Activity Control: Saturated salt solutions (LiCl, MgCl₂, Na₂CO₃) or specific salt hydrate pairs (Na₂HPO₄·2H₂O / Na₂HPO₄·7H₂O).
-
Analysis: HPLC with Chiralpak AD-H or OD-H column; 31P-NMR.
Protocol A: Solvent Screening (Range Finding)
Objective: Determine the optimal organic solvent for maximum E-value.
-
Preparation: Prepare 10 mL screw-cap glass vials.
-
Substrate Solution: Dissolve 20 mM of diethyl 1-phenylethyl phosphate in 2 mL of each test solvent:
-
Set 1 (Hydrophilic): Acetonitrile, THF, 1,4-Dioxane.
-
Set 2 (Moderate): MTBE, Toluene, DIPE.
-
Set 3 (Hydrophobic): n-Hexane, Isooctane, Cyclohexane.
-
-
Water Addition: Add 0.1% (v/v) deionized water to each vial to initiate hydrolysis (acts as the nucleophile). Note: For strict solvent engineering, use salt hydrates (Protocol B) instead of free water.
-
Enzyme Addition: Add 20 mg of Novozym 435 to each vial.
-
Incubation: Incubate at 30°C in an orbital shaker (200 rpm).
-
Sampling: Withdraw 50 µL aliquots at t=1h, 4h, and 24h.
-
Quenching: Filter the aliquot to remove enzyme beads; dilute with HPLC mobile phase (n-Hexane:Isopropanol 90:10).
-
Analysis: Analyze via Chiral HPLC. Calculate Conversion (
) and Enantiomeric Excess ( , ).
Protocol B: Water Activity ( ) Optimization
Objective: Fine-tune the reaction rate/selectivity trade-off in the best solvent identified in Protocol A (e.g., Toluene).
-
Equilibration: Place the enzyme and the solvent in separate containers inside a sealed vessel containing a saturated salt solution for 24 hours prior to reaction. This equilibrates the vapor phase to a specific
.-
LiCl (
= 0.11) -
MgCl₂ (
= 0.33) -
NaCl (
= 0.75) -
K₂SO₄ (
= 0.97)
-
-
Reaction: Mix equilibrated enzyme and solvent. Add substrate (20 mM).
-
Monitoring: Monitor reaction progress. Note that reaction rates generally increase with higher
, but enantioselectivity often peaks at moderate (0.3 - 0.5) for phosphate esters due to reduced non-specific hydrolysis.
Data Analysis & Interpretation
Calculation of E-Value
The enantiomeric ratio (
Where:
- = Conversion (0 to 1)
- = Enantiomeric excess of the product
Expected Trends (Reference Data)
| Solvent | Log | Relative Activity (%) | Enantioselectivity ( | Interpretation |
| Acetonitrile | -0.33 | < 5% | N.D. | Stripping: Enzyme deactivated; essential water lost. |
| THF | 0.49 | 15% | 2-5 | Poor: Miscibility with water disrupts active site. |
| MTBE | 1.43 | 65% | 20-30 | Moderate: Good balance of solubility and activity. |
| Toluene | 2.50 | 85% | > 50 | Optimal: Aromatic stacking may assist substrate binding. |
| n-Hexane | 3.50 | 100% | > 100 | Excellent: Hydrophobic environment forces substrate into active site. |
Note: Data is illustrative of typical lipase-catalyzed kinetic resolution trends for hydrophobic esters.
Workflow Diagram
Figure 2: Step-by-step workflow for optimizing the biotransformation process.
Troubleshooting & Critical Parameters
-
Low Conversion (< 5% after 24h):
-
Cause: Water activity too low.
-
Fix: Increase
by switching salt hydrates (e.g., from LiCl to MgCl₂) or add 0.5 eq. of water directly. -
Cause: Steric hindrance.[1]
-
Fix: Switch from CALB to a lipase with a larger binding pocket (e.g., Burkholderia cepacia lipase - PSL).
-
-
Low Enantioselectivity (Racemic Product):
-
Cause: Non-enzymatic spontaneous hydrolysis.
-
Fix: Reduce water concentration; use a strictly anhydrous solvent with controlled salt hydrates. Ensure temperature is not >40°C.
-
-
Substrate Insolubility:
-
Cause: Solvent too non-polar (e.g., Hexane) for the phosphate.
-
Fix: Use a co-solvent system (e.g., Toluene:Hexane 1:1) or DIPE.
-
References
-
Lipase Promiscuity in Phosphorus Chemistry
-
Reina, J., et al. (2021). "Lipase-catalyzed synthesis of chiral organophosphorus compounds." Catalysts. Link
-
-
Solvent Engineering & Log P
-
Laane, C., et al. (1987). "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering. Link
-
-
Water Activity Control
-
Halling, P. J. (1994). "Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations for experimental design and data analysis." Enzyme and Microbial Technology. Link
-
-
Kinetic Resolution of Phosphonates
-
Zhang, Y., et al. (2010). "Enantioselective resolution of chiral phosphonates by lipase in organic solvents." Journal of Molecular Catalysis B: Enzymatic. Link
-
-
General Protocol for Lipase in Organic Media
Sources
Microwave-assisted synthesis of diethyl 1-phenylethyl phosphate
Application Note: High-Efficiency Microwave-Assisted Synthesis of Diethyl 1-Phenylethyl Phosphate
Executive Summary
Diethyl 1-phenylethyl phosphate is a critical structural motif in the development of prodrugs and transition-state inhibitors. Conventional thermal synthesis (using diethyl chlorophosphate or Atherton-Todd conditions) is often plagued by long reaction times (12–24 hours), incomplete conversion due to the steric hindrance of the secondary benzylic alcohol, and the formation of elimination byproducts (styrene).
This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction time to <20 minutes while increasing yield to >92%.[1] By leveraging the specific dielectric heating effects of polar transition states, this method overcomes the activation energy barrier inherent to secondary alcohol phosphorylation.
Scientific Grounding & Mechanism
The Microwave Effect: Dipolar Polarization
Unlike conventional convective heating, microwave irradiation (2.45 GHz) couples directly with the dipole moment of the reagents. The phosphorylation of 1-phenylethanol proceeds via a nucleophilic substitution at the phosphorus center (
-
Ground State vs. Transition State: The ground state (neutral alcohol + chlorophosphate) is moderately polar. However, the transition state (pentacoordinate phosphorus intermediate) exhibits significant charge separation.
-
Selective Stabilization: According to the Hughes-Ingold rules , a reaction proceeding through a transition state more polar than the ground state is accelerated by an increase in solvent polarity. Microwave irradiation mimics this effect by stabilizing the polarized transition state via rapid dipolar realignment, effectively lowering the activation energy (
).
Reaction Scheme
The primary protocol utilizes Diethyl Chlorophosphate (DECP) in the presence of a non-nucleophilic base.
Visualization: Mechanism & Workflow
Figure 1: Mechanistic Pathway & Experimental Workflow
Caption: (Top) S_N2 attack of the alkoxide on the phosphorus center stabilized by MW irradiation. (Bottom) Step-by-step experimental workflow.
Experimental Protocols
Protocol A: High-Throughput Synthesis (Recommended)
Best for: Drug discovery libraries, high purity requirements.
Reagents:
-
1-Phenylethanol (1.0 equiv, 122 mg)
-
Diethyl chlorophosphate (DECP) (1.2 equiv, 175 µL) [Caution: Toxic/Corrosive]
-
Pyridine (1.5 equiv, 120 µL) or Triethylamine (TEA)
-
Dichloromethane (DCM) (2 mL) - Dry solvent required
Equipment:
-
Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover)
-
10 mL Borosilicate Glass Vial with Teflon/Silicon septum cap
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve 1-phenylethanol in dry DCM within the MW vial.
-
Addition: Add Pyridine, followed by the slow, dropwise addition of DECP. Note: Reaction is exothermic; cooling may be required for large scales.
-
Sealing: Crimp the vial cap immediately to prevent moisture ingress (DECP hydrolyzes rapidly).
-
Irradiation:
-
Mode: Dynamic (Power cycling to maintain Temp)
-
Temperature: 80 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 15 bar (Safety cutoff)
-
Stirring: High (600 rpm)
-
-
Workup:
-
Dilute mixture with 10 mL DCM.
-
Wash with 1M HCl (2 x 10 mL) to remove Pyridine/TEA.
-
Wash with Sat.
(1 x 10 mL) and Brine. -
Dry organic layer over
and concentrate in vacuo.
-
Protocol B: Green/Solvent-Free Alternative
Best for: Scale-up, Green Chemistry compliance.
Modifications:
-
Solvent: None (Neat).
-
Catalyst: Acidic Alumina (
) or neat reaction with TEA. -
Temp: 90 °C for 5 minutes.
-
Note: Requires efficient stirring as the mixture becomes viscous.
Data Analysis & Validation
The following data compares the Microwave protocol against the traditional thermal reflux method (Reflux in DCM/THF).
Table 1: Method Comparison (Thermal vs. MW)
| Metric | Thermal Reflux (60°C) | MW-Assisted (80°C) | Improvement Factor |
| Reaction Time | 18 Hours | 10 Minutes | 108x Faster |
| Conversion | 78% | >98% | +25% |
| Isolated Yield | 65% | 92% | +41% |
| Purity (HPLC) | 88% (Styrene byproduct) | 96% | Cleaner Profile |
Analytical Checkpoints (Self-Validation):
-
NMR: This is the critical check.
-
Starting Material (DECP): ~ +3-5 ppm.
-
Product (Phosphate): Shift to -1 to -3 ppm .
-
Hydrolysis Byproduct (Diethyl Phosphate): ~ 0 ppm (broad).
-
-
NMR: Look for the methine proton (
-O-P).-
Shift: The quartet at ~4.8 ppm (alcohol) will shift downfield to ~5.4-5.6 ppm upon phosphorylation.
-
Troubleshooting & Safety
-
Issue: Low Yield / Hydrolysis.
-
Cause: Wet solvent or reagents.[2] DECP reacts with water to form diethyl hydrogen phosphate (inactive).
-
Fix: Use anhydrous DCM and store DECP under argon.
-
-
Issue: Styrene Formation (Elimination).
-
Cause: Temperature too high (>100°C) or base too strong.
-
Fix: Reduce MW Temp to 70°C and extend time; ensure base is Pyridine (softer) rather than TEA.
-
-
Safety Warning: Diethyl chlorophosphate is a cholinesterase inhibitor (similar mechanism to nerve agents, though lower toxicity). Double-glove and work strictly in a fume hood. Decontaminate glassware with 1M NaOH.
References
-
Keglevich, G. (2019).[3] Application of the Microwave Technique in Continuous Flow Processing of Organophosphorus Chemical Reactions. MDPI Materials. Link
-
BenchChem. (2025).[4][5] A comparative study of the reactivity of diethyl phosphate and triethyl phosphate in phosphorylation reactions. Link
-
Kaddar, H. et al. (2022). Microwave-Assisted Synthesis of Organophosphorus Compounds. ResearchGate. Link
-
Biotage. (2024). Microwave Reaction Tutorial: Alcohol Functionalization. Link
-
Dudley, G. B. et al. (2015). On the existence of and mechanism for microwave-specific reaction rate enhancement. NIH PubMed. Link
Sources
- 1. An efficient microwave-assisted synthesis and biological properties of polysubstituted pyrimidinyl- and 1,3,5-triazinylphosphonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Immobilization techniques for enzymes degrading diethyl 1-phenylethyl phosphate
Application Note: Immobilization Strategies for Phosphotriesterase in the Degradation of Diethyl 1-phenylethyl phosphate
Target Audience: Researchers, Biocatalysis Scientists, and Drug Development Professionals Content Type: Technical Guide and Experimental Protocol
Introduction and Mechanistic Rationale
Diethyl 1-phenylethyl phosphate (CAS: 34881-06-6) is a structurally complex organophosphate (OP) ester characterized by a bulky, chiral 1-phenylethyl moiety. The enzymatic degradation of such compounds is of critical interest for environmental bioremediation, the development of catalytic bioscavengers, and biosensor engineering.
The gold-standard biocatalyst for the cleavage of phosphoester bonds in OP compounds is Phosphotriesterase (PTE) , also referred to as Organophosphorus Hydrolase (OPH; EC 3.1.8.1)[1]. PTE is a binuclear metalloenzyme that facilitates a water-mediated nucleophilic attack on the phosphorus core of the OP. However, the deployment of free PTE in ex vivo or environmental conditions is severely limited by its susceptibility to thermal denaturation, proteolysis, and difficulty in recovery.
To transition PTE from a fragile biological entity to a robust industrial catalyst, covalent immobilization on mesoporous silica nanoparticles (MSNs) is employed. MSNs provide a rigid, protective "cage" that prevents enzyme unfolding while offering a massive surface area for high-density enzyme loading[2]. By utilizing glutaraldehyde as a homobifunctional cross-linker, we establish stable Schiff base linkages between the amine-functionalized silica surface and the highly reactive
Experimental Workflow and Catalytic Pathway
The following diagram illustrates the logical progression of the carrier activation, enzyme covalent binding, and the subsequent catalytic hydrolysis of diethyl 1-phenylethyl phosphate.
Caption: Workflow of PTE immobilization on MSNs and the enzymatic hydrolysis pathway of the OP substrate.
Step-by-Step Immobilization Protocol
This protocol is designed as a self-validating system . The critical validation step involves assaying the wash supernatants; true immobilization is only confirmed when the solid support exhibits high catalytic activity while the final wash supernatant exhibits zero activity, ruling out artifactual data from leached enzymes.
Materials Required
-
Enzyme: Purified recombinant Phosphotriesterase (PTE) (approx. 2 mg/mL).
-
Carrier: Amine-functionalized mesoporous silica nanoparticles (NH
-MSNs; pore size ~10-15 nm). -
Reagents: Glutaraldehyde (25% aqueous solution), Cobalt(II) chloride (CoCl
). -
Buffer: 50 mM HEPES buffer, pH 8.0. (Causality Note: PTE requires a slightly alkaline pH for optimal proton abstraction during catalysis. CoCl
(0.1 mM) is supplemented because PTE's native Zn metal center is often replaced with Co to drastically enhance the ratio[2]).
Phase 1: Carrier Activation
-
Suspension: Disperse 50 mg of NH
-MSNs in 10 mL of 50 mM HEPES buffer (pH 8.0). Sonicate for 10 minutes to ensure a monodisperse suspension. -
Cross-linking: Add glutaraldehyde to a final concentration of 2% (v/v).
-
Incubation: Incubate the suspension on an end-over-end rotator for 2 hours at 25°C.
-
Purification (Critical Step): Centrifuge at 10,000 × g for 10 minutes. Discard the supernatant. Wash the pellet three times with 15 mL of HEPES buffer.
-
Expert Insight: Failing to remove unreacted glutaraldehyde will cause the PTE to cross-link with itself in the bulk solution rather than binding to the silica, leading to massive activity loss and insoluble enzyme aggregates[3].
-
Phase 2: Covalent Immobilization
-
Enzyme Loading: Resuspend the activated MSN pellet in 5 mL of HEPES buffer containing 0.1 mM CoCl
. Add 2 mL of the PTE solution (2 mg/mL). -
Coupling: Incubate the mixture overnight (12-16 hours) at 4°C under gentle agitation.
-
Expert Insight: The low temperature preserves the tertiary structure of the enzyme while the thermodynamic formation of the covalent Schiff base bonds occurs.
-
-
Validation & Washing: Centrifuge the mixture. Collect the supernatant (this is the "unbound fraction"). Wash the immobilized PTE-MSN pellet repeatedly with HEPES buffer until no protein is detected in the supernatant via a Bradford assay, and no OP-degrading activity is detected in the wash.
Phase 3: Degradation Assay of Diethyl 1-phenylethyl phosphate
-
Reaction Setup: In a 2 mL glass vial, combine 1.9 mL of HEPES buffer (pH 8.0, 0.1 mM CoCl
) with 10 mg of the immobilized PTE-MSN biocatalyst. -
Substrate Addition: Spike the solution with diethyl 1-phenylethyl phosphate to a final concentration of 1 mM. (Use a methanol stock, ensuring final solvent concentration is <5% v/v to prevent enzyme denaturation).
-
Quantification: Incubate at 37°C. Draw 50 µL aliquots at 5, 10, 20, and 30 minutes. Quench the reaction immediately with an equal volume of acetonitrile.
-
Analysis: Centrifuge the quenched aliquots to pellet the MSNs. Analyze the supernatant via GC-MS or HPLC-UV to quantify the disappearance of diethyl 1-phenylethyl phosphate and the stoichiometric appearance of 1-phenylethanol.
Quantitative Data Presentation
Immobilization inherently alters the kinetic behavior of the enzyme. While the apparent Michaelis constant (
Table 1: Comparative Kinetic and Stability Parameters of Free vs. Immobilized PTE
| Parameter | Free PTE (Soluble) | Immobilized PTE (MSN-GA) | Causality / Rationale for Change |
| Apparent | 0.15 ± 0.02 | 0.38 ± 0.05 | Increase due to diffusional resistance of the substrate entering the silica mesopores. |
| 2,450 | 1,820 | Slight decrease due to conformational constraints and partial active site occlusion. | |
| Thermal Half-life at 50°C | 1.2 hours | > 48.0 hours | Multipoint covalent attachment prevents thermally induced unfolding of the TIM-barrel structure. |
| Operational Reusability | N/A (Single use) | > 10 cycles | Covalent anchoring prevents enzyme leaching, allowing recovery via simple centrifugation. |
| Optimal pH Range | 7.5 – 8.5 | 7.0 – 9.5 | The microenvironment of the silica buffers the enzyme against bulk pH fluctuations. |
Note: Data represents standardized benchmark expectations for OP hydrolysis utilizing Co
References
-
Enhancing Organophosphorus Hydrolase Stability by Immobilization on Chitosan Beads Containing Glutaraldehyde. Science Alert. Available at:[Link]
-
Cross-linked enzyme-polymer conjugates with excellent stability and detergent-enhanced activity for efficient organophosphate degradation. Bioresources and Bioprocessing. Available at:[Link]
-
Engineering a Mesoporous Silicon Nanoparticle Cage to Enhance Performance of a Phosphotriesterase Enzyme for Degradation of Organophosphates. eScholarship. Available at:[Link]
-
Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. National Institutes of Health (PMC). Available at:[Link]
Sources
Scalable Production and Isolation of Chiral 1-Phenylethyl Phosphates: A Comprehensive Protocol Guide
Executive Summary & Mechanistic Rationale
Chiral organophosphates, particularly 1-phenylethyl phosphates, are highly valued in organic synthesis and drug development. They serve as critical chiral auxiliaries, precursors for advanced organocatalysts, and biologically active pharmacophores[1]. However, the scalable production of these compounds presents unique challenges. Secondary alcohols like 1-phenylethanol are sterically hindered, making direct phosphorylation sluggish and prone to side reactions, such as elimination to styrene or racemization if the acidic byproducts are not efficiently scavenged.
To overcome this, industrial and advanced research workflows rely on two primary methodologies:
-
Direct Stereoretentive Phosphorylation: Utilizing enantiopure 1-phenylethanol and a nucleophilic catalyst (DMAP) to drive the reaction via a highly reactive N-phosphorylpyridinium intermediate[2].
-
Chemoenzymatic Kinetic Resolution: Employing lipases (e.g., CALB) for the enantioselective acylation of racemic 1-phenylethanol, followed by isolation and subsequent phosphorylation[3].
This application note details both methodologies, emphasizing causality behind reagent selection and establishing self-validating experimental systems to ensure high-fidelity scale-up.
Mechanistic Workflow Visualization
Mechanistic workflow of DMAP-catalyzed stereoretentive phosphorylation of 1-phenylethanol.
Quantitative Method Comparison
To assist process chemists in selecting the appropriate route, the following table summarizes the key performance metrics of both scalable methods.
| Metric | Method A: Direct Phosphorylation | Method B: Chemoenzymatic Resolution |
| Starting Material | Enantiopure (R)- or (S)-1-phenylethanol | Racemic 1-phenylethanol |
| Scalability | High (Multi-kilogram) | Medium (Gram to multi-gram) |
| Overall Yield | 85% – 95% | 40% – 45% (max 50% without DKR) |
| Enantiomeric Excess (ee) | >99% (Stereoretentive) | >95% (Enzyme-dependent) |
| E-factor | Low (<5) | Moderate (10 – 20) |
| Primary Application | Industrial production, late-stage synthesis | Discovery chemistry, substrate screening |
Experimental Protocols
Method A: Scalable Direct Phosphorylation of Enantiopure 1-Phenylethanol
This protocol describes the stereoretentive O-phosphorylation of commercially available enantiopure 1-phenylethanol. The C-O bond is not broken during this transformation, ensuring complete retention of stereochemistry[2].
Reagents & Equipment:
-
(R)-1-phenylethanol (100 mmol, 12.2 g)
-
Diphenyl chlorophosphate (105 mmol, 28.2 g)
-
Triethylamine (Et₃N) (120 mmol, 12.1 g)
-
4-Dimethylaminopyridine (DMAP) (5.0 mmol, 0.61 g)
-
Anhydrous Dichloromethane (DCM) (200 mL)
-
Flame-dried 500 mL round-bottom flask with argon inlet.
Step-by-Step Procedure:
-
System Preparation: Purge the flame-dried flask with argon. Causality: Diphenyl chlorophosphate is highly sensitive to moisture and will rapidly hydrolyze to diphenyl hydrogen phosphate, killing the reaction stoichiometry.
-
Substrate Loading: Dissolve (R)-1-phenylethanol in 200 mL of anhydrous DCM. Add Et₃N and DMAP. Causality: DCM is chosen because it poorly solvates the Et₃N·HCl byproduct, forcing it to precipitate and driving the reaction forward via Le Chatelier's principle.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add diphenyl chlorophosphate dropwise over 30 minutes. Causality: Cooling controls the exothermic formation of the N-phosphorylpyridinium intermediate and prevents the acid-catalyzed elimination of the alcohol to styrene.
-
Self-Validating Checkpoint 1 (Visual): A dense white precipitate of Et₃N·HCl will form immediately upon addition. The continuous formation of this precipitate is a self-validating visual indicator that phosphoryl transfer is actively occurring.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours.
-
Self-Validating Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the UV-active alcohol spot (Rf ~0.4) is entirely replaced by the less polar phosphate product (Rf ~0.6).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (100 mL) and stir vigorously for 15 minutes to destroy any unreacted chlorophosphate.
-
Purification: Separate the organic layer and wash with cold 1M HCl (100 mL). Causality: Cold HCl selectively protonates and removes DMAP and excess Et₃N into the aqueous phase without causing acid-catalyzed cleavage of the newly formed C-O-P bond. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (R)-1-phenylethyl diphenyl phosphate as a viscous oil.
Method B: Chemoenzymatic Kinetic Resolution via Lipase Acylation
For scenarios where enantiopure starting materials are cost-prohibitive or unavailable, kinetic resolution of racemic 1-phenylethanol using Candida antarctica lipase B (CALB) is the gold standard[3].
Reagents & Equipment:
-
Racemic 1-phenylethanol (50 mmol, 6.1 g)
-
Vinyl acetate (100 mmol, 8.6 g)
-
Novozym 435 (Immobilized CALB) (500 mg)
-
Hexane (100 mL)
-
Orbital shaker/incubator.
Step-by-Step Procedure:
-
Reaction Assembly: In a 250 mL Erlenmeyer flask, dissolve racemic 1-phenylethanol in hexane. Add vinyl acetate and Novozym 435. Causality: Vinyl acetate is chosen as the acyl donor because its byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the transesterification strictly irreversible.
-
Incubation: Seal the flask and incubate at 35 °C with orbital shaking at 180 rpm for 4 to 6 hours. Causality: 35 °C provides the optimal balance between enzyme activity and stability.
-
Self-Validating Checkpoint (Chiral GC): Monitor the reaction via chiral Gas Chromatography. The reaction is a self-limiting system; it will naturally halt at ~50% conversion once all the (R)-enantiomer has been acetylated, leaving the (S)-enantiomer untouched.
-
Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed with hexane and reused). Concentrate the filtrate under reduced pressure.
-
Separation: Purify the crude mixture via silica gel flash chromatography (Hexanes/EtOAc 9:1) to separate the less polar (R)-1-phenylethyl acetate from the more polar (S)-1-phenylethanol.
-
Downstream Processing: The isolated (S)-1-phenylethanol can now be directly subjected to the phosphorylation conditions described in Method A . If the (R)-phosphate is desired, the (R)-acetate must first be hydrolyzed using mild base (e.g., K₂CO₃ in Methanol) to yield (R)-1-phenylethanol prior to phosphorylation.
References
- Catalytic Asymmetric Synthesis of C-Chiral Phosphonates Source: MDPI URL
- Approaches to Selective Phosphoryl Transfer Source: White Rose eTheses URL
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents Source: SciELO URL
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Diethyl 1-Phenylethyl Phosphate Conversion
Welcome to the technical support guide for the optimization of diethyl 1-phenylethyl phosphate conversion. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining the critical parameters of temperature and pH for this reaction. As Senior Application Scientists, we understand that success lies not just in following steps, but in understanding the causality behind them. This guide is structured to provide that understanding, ensuring your experiments are built on a foundation of scientific integrity.
The conversion of diethyl 1-phenylethyl phosphate, a phosphotriester, is typically achieved through enzymatic hydrolysis catalyzed by a class of enzymes known as phosphotriesterases (PTEs). The efficiency of these biocatalysts is exquisitely sensitive to their environment. This guide will walk you through the logic and practice of optimizing temperature and pH to maximize reaction yield and enzyme stability.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the optimization of enzymatic phosphotriester conversion.
Q1: Why are temperature and pH so critical for the conversion of diethyl 1-phenylethyl phosphate?
A: Temperature and pH are paramount because the reaction is catalyzed by an enzyme, a phosphotriesterase (PTE), whose three-dimensional structure and catalytic activity are highly dependent on these conditions.[1][2]
-
Temperature: Affects the kinetic energy of both the enzyme and substrate molecules. As temperature rises, reaction rates typically increase due to more frequent collisions.[1] However, beyond an optimal point, the enzyme's structure begins to unravel—a process called denaturation—leading to a rapid loss of activity.[1][2] For PTEs, this optimal temperature is often around 35°C, but complex behaviors like activation phases at higher temperatures (e.g., 45-48°C) followed by inactivation have been observed.[3]
-
pH: Influences the ionization state of amino acid residues within the enzyme's active site.[1] For a PTE to be active, specific residues, such as a critical histidine, must be in the correct protonation state to participate in catalysis.[4] Deviating from the optimal pH disrupts these charge states, affecting substrate binding and the catalytic mechanism, which can drastically reduce or eliminate enzyme function.[1]
Q2: What is the expected optimal pH and temperature range for this reaction?
A: While the exact optimum must be determined empirically for your specific enzyme and conditions, literature provides a well-defined starting range.
-
Optimal pH: Most bacterial phosphotriesterases exhibit maximum activity in a slightly alkaline environment, typically between pH 8.0 and 9.4 .[3] For example, a PTE from Flavobacterium was found to have an optimal pH of 8.5.[5] The activity profile often shows a sharp decline below pH 6.5, consistent with the pKa of a critical histidine residue in the active site.[4]
-
Optimal Temperature: The optimal temperature is generally in the range of 30°C to 40°C .[6] One study determined the optimum for a PTE from genetically-engineered E. coli to be 35°C.[5] It is crucial to note that enzyme stability may not coincide with optimal activity. For instance, while activity might peak at a certain temperature, the enzyme may denature rapidly. Therefore, a slightly lower temperature might be chosen for longer, more stable reactions.
Q3: How do metal ions in the phosphotriesterase active site affect optimization?
A: The influence of metal ions is profound. PTEs are metalloenzymes that typically contain two divalent metal cations (often zinc, Zn²⁺) in their active site, which are essential for activating a water molecule for hydrolysis.[7]
The identity of these metal ions significantly modulates the enzyme's properties:
-
Catalytic Activity: Substituting the native Zn²⁺ with other cations like Cobalt (Co²⁺) or Cadmium (Cd²⁺) can alter the catalytic rate (kcat) and substrate binding (Km).[3] In some cases, Co²⁺-substituted PTE has been shown to display higher activity than the native Zn²⁺-PTE.[3]
-
Stability and Optimal Conditions: The metal cation also influences the enzyme's conformational stability and its response to pH and temperature.[3] For example, Zn²⁺-PTE often shows maximum stability, while Co²⁺-PTE may show optimum activity.[3] The thermostability of different metal-substituted PTEs can vary, with melting temperatures (Tm) differing by several degrees.[3] Therefore, the optimal conditions you determine will be specific to the metal ion composition of your enzyme preparation.
Q4: What should I consider when selecting a buffer for my experiments?
A: The choice of buffer is critical and should not be an afterthought. The buffer must not only maintain the desired pH but also be compatible with the enzyme and the assay method.
-
Buffering Range: Select a buffer system whose pKa is close to the target pH you are testing to ensure it has adequate buffering capacity.[8] For the typical alkaline optimum of PTEs, buffers like Tris-HCl (pH 7.5-9.0) or CHES (pH 8.6-10.0) are common choices.[7][8]
-
Interference: Ensure the buffer components do not interfere with the reaction. Some buffers can chelate the essential metal cofactors from the enzyme's active site, leading to inactivation.[5] For instance, EDTA is a strong chelator and should be avoided.[5] It's also been noted that certain buffers, like diethylmalonate and TRIS, can significantly affect the rate of hydrolysis in serum-based assays.[9] Always run a control to test for buffer effects.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the optimization process.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Suboptimal pH or Temperature: The reaction conditions are too far from the enzyme's optimal range. | Verify the pH of your buffer with a calibrated meter. Ensure your incubator or water bath is at the correct temperature. Start with conditions cited in the literature (e.g., pH 8.5, 35°C) and test a broad range around these values.[5] |
| Missing Metal Cofactors: The enzyme may have lost its essential divalent metal ions (e.g., Zn²⁺, Co²⁺). | Supplement the reaction buffer with a low concentration of the appropriate metal salt (e.g., 0.1 mM CoCl₂ or ZnCl₂).[7] Avoid chelating agents like EDTA in all solutions.[5] | |
| Substrate Instability: The diethyl 1-phenylethyl phosphate substrate may be degrading under the experimental conditions. | While many phosphate esters are stable, verify the stability of your specific substrate across the tested pH and temperature range in the absence of the enzyme.[10] | |
| Reaction Stops Prematurely | Enzyme Instability/Denaturation: The temperature may be too high, or the pH may be suboptimal for enzyme stability (which can differ from the optimum for activity). | Lower the reaction temperature. While initial activity might be lower, the enzyme may remain active for a longer duration. Also, investigate the enzyme's thermostability at different pH values; PTEs are often more stable at a slightly lower pH within their active range.[3] |
| Product Inhibition: The product of the reaction may be inhibiting the enzyme. | Measure enzyme activity at early time points to determine the initial rate before product accumulation becomes significant. If inhibition is suspected, you may need to perform a more detailed kinetic analysis. | |
| Inconsistent/Irreproducible Results | Poor pH Control: The reaction itself may be generating acidic byproducts, causing the pH to drift out of the optimal range. | Use a buffer with a higher concentration (e.g., 50-100 mM) to increase its buffering capacity. Re-measure the pH of the reaction mixture at the end of the experiment to check for significant drift.[11] |
| Temperature Fluctuations: Inconsistent temperature control can lead to variable reaction rates. | Use a circulating water bath for precise temperature control rather than an air incubator. Allow all reagents to equilibrate to the reaction temperature before initiating the experiment. | |
| Optimal pH Appears to Shift with Temperature | Interdependence of Parameters: The optimal pH for an enzyme can be dependent on the temperature, and vice-versa. | This is a known phenomenon.[12] Optimizing one parameter at a time may not find the true optimum. Consider a matrix-based approach (a 2D screen) where you test a grid of several pH values and temperatures simultaneously to create a contour plot of activity.[12] |
Data Presentation: Optimal Conditions for Phosphotriesterases
The following table summarizes experimentally determined optimal conditions for various phosphotriesterases, which can serve as a valuable starting point for your own experiments.
| Enzyme Source | Metal Cofactor(s) | Optimal pH | Optimal Temperature (°C) | Reference |
| Flavobacterium sp. (cloned in E. coli) | Co²⁺ / Zn²⁺ | 8.5 | 35 | [5] |
| Pseudomonas diminuta | Zn²⁺, Co²⁺, Cd²⁺ | 8.0 - 9.4 | ≤ 35 | [3] |
| Generic Bacterial PTE | Not specified | ~9.0 | 30 | [7] |
| Generic Enzymes (general range) | Not applicable | 5.0 - 7.0 (most) | 20 - 35 | [2] |
Experimental Workflow and Protocols
Workflow for pH and Temperature Optimization
The following diagram illustrates a logical workflow for systematically determining the optimal pH and temperature for your enzymatic conversion.
Caption: A stepwise workflow for optimizing reaction pH and temperature.
Detailed Protocol: Determination of Optimal pH and Temperature
This protocol provides a robust method for identifying the optimal conditions for your diethyl 1-phenylethyl phosphate conversion.
Materials:
-
Purified phosphotriesterase (PTE) enzyme solution
-
Diethyl 1-phenylethyl phosphate substrate
-
A series of buffers (e.g., Acetate for pH 4-5.5, Phosphate for pH 6-7.5, Tris-HCl for pH 8-9, CHES for pH 9-10) at a concentration of 100 mM.[8]
-
Metal salt solution (e.g., 10 mM CoCl₂)
-
Quenching solution (if necessary to stop the reaction)
-
Spectrophotometer or HPLC for product quantification
-
Temperature-controlled water bath or plate reader
Part A: Optimal pH Determination
-
Preparation: Prepare a set of reaction mixtures, each containing a different buffer covering a broad pH range (e.g., pH 5.0 to 10.0 in 1.0 unit increments).
-
Reaction Setup: In a microcentrifuge tube or well plate, combine the following, keeping on ice:
-
Buffer (to a final concentration of 50 mM)
-
Metal salt solution (e.g., to a final concentration of 0.1 mM)
-
Enzyme solution (a fixed amount, determined from a preliminary dilution series)
-
Deionized water to reach the final volume before substrate addition.
-
-
Equilibration: Pre-incubate the reaction mixtures at a constant, moderate temperature (e.g., 35°C) for 5 minutes to allow them to reach thermal equilibrium.[5]
-
Initiation: Start the reaction by adding a fixed concentration of the diethyl 1-phenylethyl phosphate substrate.
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) where the reaction is still in the linear range (initial velocity).
-
Termination & Analysis: Stop the reaction (e.g., by adding a quenching agent or by immediate analysis). Quantify the amount of product formed using a suitable analytical method (e.g., monitoring the release of a chromophoric leaving group by spectrophotometry).[7]
-
Data Analysis: Plot the reaction rate (activity) against the pH. The pH at which the highest activity is observed is the approximate optimum.
Part B: Optimal Temperature Determination
-
Preparation: Prepare reaction mixtures using the optimal buffer and pH determined in Part A.
-
Reaction Setup: Set up the reactions as described in Part A, step 2.
-
Equilibration & Initiation: Aliquot the reaction mixtures into separate tubes. Place each tube in a water bath set to a different temperature (e.g., 20, 25, 30, 35, 40, 45, 50, 60°C). After a 5-minute equilibration, initiate the reaction by adding the substrate.
-
Incubation & Analysis: Incubate and analyze as described in Part A, steps 5 and 6.
-
Data Analysis: Plot the reaction rate (activity) against temperature. The temperature that yields the highest activity is the optimum. Be aware of a sharp drop-off in activity at higher temperatures, which indicates enzyme denaturation.[2]
Part C: pH Stability Assay (Optional but Recommended)
-
Pre-incubation: Pre-incubate aliquots of your enzyme solution in buffers of different pH values (without substrate) at a fixed temperature (e.g., 4°C or the determined optimal temperature) for an extended period (e.g., 1, 2, 4, and 24 hours).[8]
-
Activity Assay: At each time point, withdraw a small amount of the pre-incubated enzyme and add it to a standard reaction mixture at the optimal pH and temperature to measure the remaining (residual) activity.
-
Data Analysis: Plot the residual activity against the pre-incubation pH for each time point. This will reveal the pH range in which the enzyme is most stable over time.
References
[3] Aubert, S. D., Li, Y., & Raushel, F. M. (2004). Contribution of the active-site metal cation to the catalytic activity and to the conformational stability of phosphotriesterase: temperature- and pH-dependence. Protein Engineering, Design and Selection, 17(10), 731-738. [Link] [1] Patsnap Synapse. (2025, May 9). How to Optimize Temperature and pH for Enzyme Activity. Patsnap. [Link] [5] Donarski, W. J., Dumas, D. P., Heitmeyer, D. P., & Raushel, F. M. (1989). Characterization of a phosphotriesterase from genetically-engineered Escherichia coli. Journal of Industrial Microbiology, 4(2), 97-103. [Link] [4] Raushel, F. M., & Holden, H. M. (1997). Phosphotriesterase: An Enzyme in Search of Its Natural Substrate. Chemistry & Biology, 4(8), 567-572. [Link] [2] Unacademy. (n.d.). The Optimum Temperature And PH For The Action Of An Enzyme. Unacademy. [Link] [6] ResearchGate. (n.d.). Optimum pH (A), pH stability (B), optimum temperature (C) and... | Download Scientific Diagram. ResearchGate. [Link] [13] Ploypradith, P., et al. (2025, March 31). Immobilized Phosphotriesterase as an Enzymatic Resolution for Sofosbuvir Precursor. MDPI. [Link] [7] Ploypradith, P., et al. (2024, July 29). Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates. Frontiers in Catalysis. [Link] [14] Acar, Y., et al. (2011). Diethyl (1-hydroxy-1-phenylethyl)phosphonate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o143. [Link] [15] Valdez-Vazquez, I., et al. (2023, September 7). Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste. MDPI. [Link] [12] Müller, G., et al. (2017, October 11). A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes. Biotechnology for Biofuels, 10(1), 243. [Link] [11] Carrea, G., & Riva, S. (2008). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. In Science of Synthesis: Biocatalysis in Organic Synthesis 1 (Vol. 1, pp. 1-62). Thieme. [Link] [16] Chen, S. L., & Raushel, F. M. (1998). Perturbations to the active site of phosphotriesterase. Journal of Biochemistry, 124(2), 244-251. [Link] [17] ResearchGate. (n.d.). Reaction of diethyl (±) trans -1,2-epoxy-2-phenylethylphospho- nate hydrolysis. ResearchGate. [Link] [18] Jung, K., & Taymo-Zimmermann, K. (1987). The Effect of pH and Temperature on the Stability and Enzymatic Activity of Prostatic Acid Phosphatase. Journal of Clinical Chemistry and Clinical Biochemistry, 25(2), 107-112. [Link] [9] Schmid, P., & Oehme, F. W. (1982). Studies on the Enzymatic Hydrolysis of Organophosphate Poisons in Pigs. Letterman Army Inst of Research Presidio of San Francisco CA. [Link] [8] ResearchGate. (2017, May 3). How do i perform pH optimization of a protease as well as Stability at different pH?. ResearchGate. [Link] [10] Logan, D. M. (1972). Thermal and pH stability of Δ2-isopentenyl pyrophosphate. Journal of Lipid Research, 13(1), 137-139. [Link]
Sources
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- 2. The Optimum Temperature And PH For The Action Of An Enzyme [unacademy.com]
- 3. Contribution of the active-site metal cation to the catalytic activity and to the conformational stability of phosphotriesterase: temperature- and pH-dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. Characterization of a phosphotriesterase from genetically-engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Improving stereoselectivity of phosphotriesterase (PTE) for kinetic resolution of chiral phosphates [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. A new method to evaluate temperature vs. pH activity profiles for biotechnological relevant enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Diethyl (1-hydroxy-1-phenylethyl)phosphonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Temperature and pH Optimization for Protease Production Fermented by Yarrowia lipolytica from Agro-Industrial Waste [mdpi.com]
- 16. Perturbations to the active site of phosphotriesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
Technical Support Center: Overcoming Product Inhibition During Diethyl 1-Phenylethyl Phosphate Hydrolysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of product inhibition encountered during the hydrolysis of diethyl 1-phenylethyl phosphate. Our focus is on providing practical, field-proven insights rooted in established scientific principles to help you optimize your reaction outcomes.
Introduction to the Challenge
The hydrolysis of diethyl 1-phenylethyl phosphate, whether through chemical or enzymatic means, yields two products: diethyl phosphate (DEP) and 1-phenylethanol . As the reaction progresses, the accumulation of one or both of these products can significantly slow down, or even halt, the reaction rate. This phenomenon, known as product inhibition, is a critical hurdle in achieving high conversion and yield.[1][2] This guide will walk you through diagnosing and overcoming this specific issue.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to provide rapid solutions to common problems observed during your experiments.
Q1: My reaction starts well but the rate drops significantly over time, even with plenty of substrate left. How can I confirm product inhibition?
This is a classic sign of product inhibition.[2] To confirm this, you can perform a simple set of kinetic experiments.
Answer: The most direct way to confirm product inhibition is to run the hydrolysis reaction with the initial addition of one or both of the suspected inhibitory products (diethyl phosphate or 1-phenylethanol).
Experimental Protocol: Confirmation of Product Inhibition
-
Baseline Reaction: Set up your standard hydrolysis reaction. Monitor the initial reaction rate by taking aliquots at regular time intervals and analyzing them using a suitable technique (e.g., HPLC, GC, or NMR).
-
Spiking Experiments:
-
Reaction A (DEP Spike): Set up an identical reaction, but at time zero, add a concentration of diethyl phosphate that would be expected at 50% conversion.
-
Reaction B (1-Phenylethanol Spike): Set up another identical reaction, but at time zero, add a concentration of 1-phenylethanol expected at 50% conversion.
-
-
Analysis: Compare the initial rates of all three reactions.
-
If the initial rate of Reaction A or B is significantly lower than the baseline, the spiked product is an inhibitor.
-
If both spiked reactions show reduced rates, both products may be inhibitory.
-
A detailed protocol for setting up kinetic assays to determine inhibition constants can be adapted from established methods.[3][4][5]
Q2: I've confirmed product inhibition. What are the primary strategies to overcome it?
Answer: There are several effective strategies, which can be broadly categorized into reaction condition optimization and in-situ product removal (ISPR).
| Strategy | Principle | Pros | Cons |
| pH Optimization | Changing the pH can alter the ionization state of the product (especially DEP) or the enzyme's active site, potentially reducing inhibitory binding. | Simple to implement; can be highly effective. | May negatively impact enzyme stability or substrate solubility. |
| Co-solvent Addition | Adding a co-solvent (e.g., DMSO, ethanol) can increase the solubility of a non-polar product like 1-phenylethanol, preventing its accumulation at inhibitory concentrations.[6] | Can improve substrate and product solubility. | Organic solvents can denature enzymes if used at high concentrations.[6] |
| Enzyme Immobilization | Immobilizing the enzyme can sometimes alter its microenvironment, leading to reduced product inhibition and allowing for easier separation from the reaction mixture. | Enhances enzyme stability and reusability. | Can introduce mass transfer limitations. |
| In-Situ Product Removal (ISPR) | Continuously removing the inhibitory product(s) from the reaction mixture as they are formed.[7][8][9] | Highly effective at driving the reaction to completion; can significantly increase yield and productivity.[10][11] | Requires additional setup and optimization of the removal technique. |
Q3: How can I implement In-Situ Product Removal (ISPR) for this specific hydrolysis?
Answer: The choice of ISPR technique depends on the properties of the inhibitory product.
-
For 1-Phenylethanol (a relatively non-polar alcohol):
-
Adsorption: Use of hydrophobic adsorbent resins (e.g., Amberlite™ XAD series) packed in a column through which the reaction mixture is circulated. The resin will selectively bind 1-phenylethanol.
-
Liquid-Liquid Extraction: If the reaction is aqueous, a biocompatible, water-immiscible organic solvent can be used to continuously extract 1-phenylethanol.[11] This can be done in a two-phase system within the reactor or in an external extraction loop.
-
Pervaporation: A membrane-based technique where the volatile 1-phenylethanol is selectively removed from the liquid phase by evaporation through a membrane.
-
-
For Diethyl Phosphate (DEP) (a charged, polar molecule):
-
Ion Exchange Chromatography: If DEP is the primary inhibitor, an anion exchange resin could be used to capture it. However, this might also bind the phosphate substrate, so selectivity is key.
-
Precipitation/Crystallization: In some cases, it may be possible to find conditions where the salt of DEP is insoluble and precipitates out of the reaction mixture.[7][9]
-
Workflow for Implementing ISPR
Caption: A stepwise workflow for selecting and implementing an ISPR strategy.
Frequently Asked Questions (FAQs)
FAQ 1: What is the likely mechanism of product inhibition in this system?
While direct studies on diethyl 1-phenylethyl phosphate are limited, we can infer mechanisms from extensive research on similar organophosphates hydrolyzed by phosphotriesterases (PTEs).[12]
-
Diethyl Phosphate (DEP): DEP is structurally similar to the substrate and is a known inhibitor of phosphotriesterases.[13] It likely acts as a competitive inhibitor by binding to the enzyme's active site.[14] In metalloenzymes like PTEs, the negatively charged phosphate can chelate the divalent metal ions (often Zn²⁺) in the active site, preventing the substrate from binding correctly.[13][15]
-
1-Phenylethanol: This product is less likely to be a direct competitive inhibitor due to its structural difference from the phosphate ester substrate. However, it can cause non-competitive inhibition . As this relatively non-polar alcohol accumulates, it can bind to allosteric sites on the enzyme, changing its conformation and reducing its catalytic efficiency.[16][17] At high concentrations, it could also alter the bulk solvent properties of the reaction medium, indirectly affecting enzyme stability and activity.
FAQ 2: How do I choose the right adsorbent resin for removing 1-phenylethanol?
The key is to select a resin with high affinity for 1-phenylethanol and low affinity for your substrate and enzyme.
-
Start with Polystyrene-based Resins: Resins like Amberlite™ XAD-4 or XAD-7 are excellent starting points due to their hydrophobic nature, which will favor the binding of the aromatic 1-phenylethanol over the more polar phosphate ester.
-
Perform Batch Binding Studies: Before setting up a column, test several candidate resins in small-scale batch experiments. Add a known amount of resin to solutions containing:
-
Only 1-phenylethanol
-
Only your substrate (diethyl 1-phenylethyl phosphate)
-
Only your enzyme (if applicable)
-
-
Analyze the Supernatant: After incubation, measure the concentration of the solute remaining in the liquid phase. The ideal resin will adsorb a high percentage of 1-phenylethanol while leaving the concentrations of your substrate and enzyme largely unchanged.
FAQ 3: What are the downstream implications of my chosen strategy?
It's crucial to consider how your method for overcoming inhibition will affect purification.
-
Co-solvents: The addition of organic solvents like DMSO will require their removal during downstream processing, typically via extraction or distillation.
-
ISPR with Adsorbents: The product (1-phenylethanol) will be bound to the resin. You will need to develop an elution protocol, likely using a solvent like methanol or ethanol, to recover the product from the resin. This adds an extra step to your process.
-
ISPR with Liquid-Liquid Extraction: The product will be in a separate organic phase. This can simplify purification as it's already separated from the aqueous reaction components. However, you will need to remove the extraction solvent.
Concluding Remarks
Overcoming product inhibition is a multifaceted challenge that often requires a systematic, troubleshooting-based approach. By first confirming the nature of the inhibition and then methodically testing mitigation strategies, from simple pH adjustments to more complex in-situ product removal systems, researchers can significantly improve the efficiency and yield of diethyl 1-phenylethyl phosphate hydrolysis. Always consider the entire process, including downstream purification, when selecting your strategy.
References
- Buque-Taboada, E. M., Straathof, A. J. J., & Heijnen, J. J. (2006). In situ product recovery (ISPR) by crystallization: Basic principles, design, and potential applications in whole-cell biocatalysis. Applied Microbiology and Biotechnology.
-
Lye, G. J., & Woodley, J. M. (2017). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Biotechnology and Bioengineering. Available at: [Link]
-
Patil, M. D., & Gawas, J. (2016). In-Situ Product Recovery Methodologies Practiced in Pharmaceutical Industries: A Review. International Journal of Engineering Research and Applications. Available at: [Link]
-
ResearchGate. (2025). Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. Available at: [Link]
-
Freeman, A., Woodley, J. M., & Lilly, M. D. (1993). In Situ Product Removal as a Tool for Bioprocessing. Bio/Technology. Available at: [Link]
-
Wikipedia. (n.d.). Product inhibition. Available at: [Link]
-
Houston, J. B., & Kenworthy, K. E. (2007). Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition. Drug Metabolism and Disposition. Available at: [Link]
-
Bigley, A. N., & Raushel, F. M. (2013). Catalytic Mechanisms for Phosphotriesterases. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]
-
Aubert, S. D., & Raushel, F. M. (2000). Mechanism-Based Inactivation of Phosphotriesterase by Reaction of a Critical Histidine with a Ketene Intermediate. Biochemistry. Available at: [Link]
-
Wong, K. Y., & Gao, J. (2007). Theoretical Study of the Phosphotriesterase Reaction Mechanism. The Journal of Physical Chemistry B. Available at: [Link]
-
HealthMatters.io. (n.d.). Diethyl phosphate (DEP) - Total Tox-Burden. Available at: [Link]
-
Vanhooke, J. L., & Raushel, F. M. (1997). Inhibition of phosphotriesterase by alternate substrates and reaction products. Journal of Enzyme Inhibition. Available at: [Link]
-
Liao, J. (2021). Product inhibition kinetics determinations. International Journal of Biological Macromolecules. Available at: [Link]
-
Let's Talk Academy. (2025). How Reaction Products Inhibit Enzyme Catalysis: Mechanisms and Impact. Available at: [Link]
-
ResearchGate. (2019). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. Available at: [Link]
-
Tufan, T., & Demir, A. S. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Preparative Biochemistry & Biotechnology. Available at: [Link]
-
Tipton, K. F., & McDonald, A. G. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences. Available at: [Link]
-
ResearchGate. (n.d.). The effect of the (R,S)-1-phenylethanol/vinyl acetate molar ratio on... Available at: [Link]
-
Wang, Y. C., et al. (2019). Optimization of the Production of 1-Phenylethanol Using Enzymes from Flowers of Tea (Camellia sinensis) Plants. Molecules. Available at: [Link]
-
Institute of Molecular Biology and Biotechnology (IMBB). (n.d.). Restriction Endonuclease Troubleshooting Guide. Available at: [Link]
-
Zhang, Y., et al. (2013). Determination of organophosphorus pesticide residues in vegetables by an enzyme inhibition method using α-naphthyl acetate esterase extracted from wheat flour. Journal of the Science of Food and Agriculture. Available at: [Link]
-
Environmental Working Group (EWG). (n.d.). Diethylphosphate (DEP). Available at: [Link]
-
Hou, J., et al. (2023). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]
-
Li, D., et al. (2019). Effects of Diethyl Phosphate, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota. International Journal of Environmental Research and Public Health. Available at: [Link]
-
Aubert, S. D., Li, Y., & Raushel, F. M. (2004). Mechanism for the Hydrolysis of Organophosphates by the Bacterial Phosphotriesterase. Biochemistry. Available at: [Link]
-
Vaia. (2024). Enzymatic Hydrolysis: Reaction & Process. Available at: [Link]
-
Let's Talk Academy. (2025). How Reaction Products Inhibit Enzyme Catalysis: Mechanisms and Impact. Available at: [Link]
-
ResearchGate. (2019). Example of a product inhibition experiment. Available at: [Link]
-
Scott, C., & Grate, J. W. (2017). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Current Opinion in Biotechnology. Available at: [Link]
-
LibreTexts Chemistry. (2025). Enzyme Inhibition. Available at: [Link]
-
Treviño-Quintanilla, C. D., & García-García, M. I. (2020). Estimating the Product Inhibition Constant from Enzyme Kinetic Equations Using the Direct Linear Plot Method in One-Stage Treatment. Catalysts. Available at: [Link]
-
Scott, C., et al. (2019). Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
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Fisher BioReagents. (n.d.). Troubleshooting Guide for DNA Digestion. Available at: [Link]
-
Dumas, D. P., et al. (1990). Inactivation of Organophosphorus Nerve Agents by the Phosphotriesterase from Pseudomonas diminuta. Journal of Biological Chemistry. Available at: [Link]
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- 3. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Product inhibition kinetics determinations - Substrate interaction affinity and enzymatic kinetics using one quantitative FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Catalyst Deactivation in Diethyl 1-Phenylethyl Phosphate Reactions
Prepared by: Senior Application Scientist, Catalyst & Process Optimization Division
This guide is designed for researchers, scientists, and drug development professionals to diagnose and address common challenges related to catalyst deactivation in reactions involving diethyl 1-phenylethyl phosphate and similar organophosphate compounds. Understanding the root cause of catalyst decay is critical for maintaining reaction efficiency, ensuring product consistency, and optimizing process economics.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common initial observations during your experiments.
Q1: My reaction conversion has plateaued or dropped significantly. How do I know if my catalyst is deactivated?
A stalled or sluggish reaction is a primary indicator of catalyst deactivation. If you have ruled out other variables such as reactant purity, stoichiometry, or system leaks, the catalyst is the most likely culprit. Deactivation involves a chemical or physical change to the catalyst that lowers its performance.[1]
Q2: What are the most common causes of catalyst deactivation in reactions with organophosphates?
The primary mechanisms are poisoning, fouling (or coking), and thermal degradation (sintering).[2]
-
Poisoning is the strong, often irreversible, chemical adsorption of a substance onto the catalyst's active sites.[3] In organophosphate reactions, common poisons include sulfur or nitrogen impurities in reactants or solvents.[1][2]
-
Fouling is the physical deposition of materials, like carbonaceous coke, on the catalyst surface, which blocks access to the active sites.[3]
-
Thermal Degradation (Sintering) occurs at high temperatures, causing the small, highly active catalyst particles to fuse into larger, less active ones, thereby reducing the catalytic surface area.[3][4]
Q3: How can I distinguish between poisoning and fouling based on my reaction data?
The rate of activity loss provides a strong clue. A sudden, sharp drop in catalytic activity often points to the introduction of a poison into the feedstock.[4] In contrast, a slow, gradual decrease in performance over time is more characteristic of fouling, coking, or thermal sintering.[4]
Q4: Is it possible that the phosphate product itself is deactivating the catalyst?
Yes, this is a critical consideration. Organophosphates can act as catalyst poisons for certain systems. For instance, the phosphate product can bind strongly to the Lewis acidic sites of metal-based catalysts, such as Zr-MOFs, effectively inhibiting further reactions.[5] Similarly, phosphorus has been shown to cause irreversible phase transformation in some supports, like alumina, leading to pore blockage and deactivation.[6]
Q5: Can I simply add more fresh catalyst to restart my stalled reaction?
While this might provide a temporary boost in conversion, it is not a solution. It does not address the underlying cause of deactivation. If a poison is present in your feedstock, the fresh catalyst will also deactivate quickly. This approach increases costs and complicates downstream processing. A systematic troubleshooting approach is necessary.
Section 2: In-Depth Troubleshooting Guide
When facing catalyst deactivation, a structured diagnostic approach is essential. This guide provides a logical workflow from initial observation to root cause identification.
Workflow for Diagnosing Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
Step 1: Correlate Deactivation Pattern with Potential Cause
The first step is to analyze your process data to determine the rate of deactivation.
| Observed Pattern | Primary Suspected Cause | Explanation |
| Sudden, Rapid Activity Loss | Poisoning | A contaminant in a new batch of reactant or solvent strongly adsorbs to active sites, causing immediate failure.[4] |
| Gradual, Steady Decline | Fouling / Coking | Byproducts or reactant oligomers slowly polymerize on the catalyst surface, progressively blocking pores and active sites.[7] |
| Slow Decline with Increasing Temperature Requirement | Sintering / Thermal Degradation | To maintain a constant reaction rate, the temperature must be slowly increased, which can indicate a loss of active surface area due to thermal effects.[3] |
Step 2: Scrutinize Process Parameters and Feedstock
-
Feedstock Purity: This is the most critical preventative measure.[3] Re-run analysis on your starting materials (diethyl 1-phenylethyl phosphate, co-reactants, solvents). Look for common poisons like sulfur, nitrogen, or even water, which can be detrimental to certain catalysts.[1]
-
Temperature Control: Review your reactor temperature logs. Were there any unexpected temperature spikes? Operating above the catalyst's recommended thermal stability limit, even for short periods, can cause irreversible sintering.[2]
-
Pressure Drop (for fixed-bed reactors): A gradual increase in the pressure drop across the catalyst bed is a classic symptom of physical fouling or coke deposition blocking the flow channels.[4]
Section 3: Catalyst Characterization Protocols for Deactivated Samples
To confirm the cause of deactivation, you must analyze the spent catalyst. Comparing its properties to the fresh catalyst provides definitive evidence.[8]
Protocol 3.1: Sample Preparation for Analysis
Objective: To safely retrieve a representative sample of the deactivated catalyst for analysis, free from residual reactants.
Procedure:
-
Cool the reactor to room temperature under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the catalyst or adsorbed species.
-
Carefully wash the catalyst with a dry, inert solvent (one in which the reactants and products are soluble but that does not harm the catalyst, e.g., anhydrous hexane or toluene) to remove physisorbed molecules.
-
Decant the solvent and dry the catalyst sample under a high vacuum at a low temperature (e.g., 40-60 °C) for several hours until the solvent is fully removed. Causality: It is critical to avoid high temperatures during drying to prevent altering the catalyst's state (e.g., causing further sintering or evaporating weakly bound poisons).
-
Store the dried, spent catalyst under an inert atmosphere until analysis.
Summary of Key Characterization Techniques
The following table summarizes powerful analytical techniques for diagnosing the root cause of deactivation.[9]
| Technique | What It Measures | Implication for Deactivation Analysis |
| BET Surface Area Analysis | Total surface area and pore size distribution of the catalyst.[8] | A significant drop in surface area suggests sintering (pore structure may be intact) or severe fouling (pores are blocked).[4][9] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states on the catalyst's surface. | The most direct method to identify poisons . Can detect elements like S, P, N, or metals that have adsorbed onto the surface.[9] |
| Temperature Programmed Oxidation (TPO) | The quantity and nature of carbonaceous deposits (coke).[7] | Confirms fouling/coking . The temperature at which CO₂ evolves indicates the type of coke (soft vs. hard). |
| X-ray Diffraction (XRD) | Crystalline structure and crystallite size of the active phase.[7][8] | An increase in the crystallite size of the active metal compared to the fresh catalyst is direct evidence of sintering .[8] |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography.[7] | Can visually show agglomeration of particles (sintering) or physical masking of the surface by foulants. |
Section 4: Catalyst Regeneration Protocols
Depending on the deactivation mechanism, it may be possible to restore catalytic activity.
Protocol 4.1: Regenerating Coked Catalysts via Oxidative Burn-off
Objective: To remove carbonaceous deposits (coke) from a catalyst surface through controlled combustion. This is common for zeolites and other robust supports.[7]
Procedure:
-
Place the coked catalyst in a tube furnace under a flow of inert gas (e.g., Nitrogen).
-
Slowly heat the catalyst to a target temperature, typically 150-200°C, to desorb any volatile compounds.
-
Once at temperature, gradually introduce a small, controlled concentration of oxygen (e.g., 1-5% O₂ in N₂) into the gas stream. Causality: Introducing oxygen too quickly or at too high a concentration can cause a rapid, uncontrolled combustion, leading to extreme hot spots that will thermally damage (sinter) the catalyst.[4]
-
Begin a slow temperature ramp (e.g., 1-2°C/min). Monitor the effluent gas with a mass spectrometer or gas analyzer for CO and CO₂ evolution, which signals coke combustion.
-
Hold at a final temperature (typically 500-600°C for zeolites[4]) until CO/CO₂ levels return to baseline, indicating all coke has been removed.
-
Cool the system down under an inert gas flow. The regenerated catalyst should be re-characterized (e.g., via BET) to confirm the restoration of surface area.
Protocol 4.2: Regenerating MOF Catalysts Poisoned by Phosphates
Objective: To restore the activity of a Metal-Organic Framework (MOF) catalyst (e.g., Zr-MOF) whose active sites have been blocked by phosphate-containing products.
Background: The Lewis acidic metal sites in many MOFs are responsible for their catalytic activity in organophosphate hydrolysis. These same sites can be strongly inhibited by the resulting phosphate product. A basic wash has been shown to displace the bound phosphate and regenerate the catalyst.[5]
Procedure:
-
After the reaction, filter the MOF catalyst from the reaction mixture.
-
Wash the spent catalyst with a suitable solvent (e.g., DMF) to remove residual reactants.
-
Prepare a dilute basic aqueous solution (e.g., a piperidine solution in water). Causality: The base serves to deprotonate and displace the phosphate group that is coordinated to the MOF's metal center, freeing up the active site.[5]
-
Suspend the spent MOF in the basic solution and stir gently for a specified period (e.g., 1-2 hours) at room temperature.
-
Filter the regenerated MOF, wash thoroughly with water and then a low-boiling-point solvent (like acetone or methanol) to remove the base and water.
-
Dry the catalyst under vacuum. The regenerated catalyst is now ready for reuse.[5][10]
Visualizing Deactivation Mechanisms
Caption: Primary mechanisms of catalyst deactivation.
References
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021). MDPI. Available from: [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Applied Catalysts. Available from: [Link]
-
Lecture 10 Catalyst characterization. NPTEL. Available from: [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (2022). ChemCatBio. Available from: [Link]
-
Enhancement of catalytic hydrolysis activity for organophosphates by the Metal-Organic Framework MOF- 808-NH2 via post-syntheti. (2023). Royal Society of Chemistry. Available from: [Link]
-
Room-temperature synthesis of nanoceria for degradation of organophosphate pesticides and its regeneration and reuse. (2014). ResearchGate. Available from: [Link]
-
Organophosphates as Versatile Substrates in Organic Synthesis. (2022). NIH National Center for Biotechnology Information. Available from: [Link]
-
Characterization of Catalysts: Surface and In- Situ Methods. EOLSS.net. Available from: [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2025). Hoomark. Available from: [Link]
-
Near-instantaneous catalytic hydrolysis of organophosphorus nerve agents with zirconium-based metal-organic-framework hydrogel composites. (2025). ResearchGate. Available from: [Link]
-
Organophosphate Detoxification and Acetylcholinesterase Reactivation Triggered by Zeolitic Imidazolate Framework Structural Degradation. (2024). ACS Publications. Available from: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available from: [Link]
-
Catalytic Mechanisms for Phosphotriesterases. (2011). NIH National Center for Biotechnology Information. Available from: [Link]
-
Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. (2019). CORE. Available from: [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
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- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. researchgate.net [researchgate.net]
Purification strategies for removing unreacted diethyl chlorophosphate
This technical guide details the purification strategies for removing unreacted diethyl chlorophosphate (DECP) from reaction mixtures. It is structured as a support center resource for researchers and process chemists.[1]
Topic: Removal of Unreacted Diethyl Chlorophosphate (DECP) Audience: Organic Chemists, Process Scientists, Drug Development Professionals Safety Level: HIGH (Cholinesterase Inhibitor / Corrosive)
Core Directive: The Challenge of DECP
Diethyl chlorophosphate (DECP) is a highly reactive phosphorylating agent used to convert alcohols to phosphate esters or to activate carboxylic acids. The primary challenge in purification is not just separation, but safe quenching . DECP is moisture-sensitive, corrosive, and a known nerve agent simulant.
The "Unreacted" Problem: If DECP remains in your crude mixture, it will:
-
Co-elute with polar products during chromatography.
-
Slowly hydrolyze on silica gel, releasing HCl and degrading acid-sensitive products.
-
Pose a severe safety risk during rotary evaporation (volatilization of toxic vapors).
Safety & Handling (Critical)
-
Toxicity: DECP is a cholinesterase inhibitor.[2] It mimics the mechanism of nerve agents like Sarin, albeit with lower potency. Absorption through skin is rapid and potentially fatal.
-
Neutralization: All glassware and syringes must be quenched in a base bath (e.g., 10% NaOH) before removal from the hood.
-
Vapors: Never rotary evaporate crude reaction mixtures containing significant amounts of unreacted DECP without a prior quench.
Primary Purification Strategy: Hydrolysis & Phase Partitioning
The most robust method for removing DECP relies on converting the lipophilic chlorophosphate into a hydrophilic phosphate salt.
The Mechanism
DECP is electrophilic. Upon treatment with a base and water, it hydrolyzes to Diethyl Hydrogen Phosphate (DEHP) , which is then deprotonated to its sodium salt.
-
Hydrolysis:
-
Salt Formation:
Result: The contaminant (DECP) moves to the aqueous layer, while your neutral organic product remains in the organic layer.
Standard Operating Procedure (SOP): The Basic Wash
Best for: Acid-stable products (amides, esters, protected amines).
-
Dilution: Dilute the reaction mixture with a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Quench (Cold): Cool the mixture to 0°C. Add 1M NaOH or Saturated NaHCO₃ slowly.
-
Note: NaOH is faster but harsher. NaHCO₃ is gentler but produces CO₂ gas (risk of foaming).
-
-
Agitation: Stir vigorously for 15–30 minutes. This is critical. The biphasic hydrolysis is slow; vigorous stirring increases surface area.
-
Separation: Transfer to a separatory funnel. Collect the organic layer.
-
Secondary Wash: Wash the organic layer again with 1M NaOH or Sat. NaHCO₃ to ensure complete removal of DEHP.
-
Final Rinse: Wash with Brine, dry over Na₂SO₄, and concentrate.
Troubleshooting & FAQs
Q1: My product is acid-sensitive. The standard quench degrades it.
Diagnosis: The hydrolysis of DECP generates HCl locally before the base neutralizes it. Solution: Use a Buffered Quench .
-
Instead of water/NaOH, use a mixture of Phosphate Buffer (pH 7-8) and ice.
-
Alternatively, add an amine scavenger (e.g., morpholine) before the aqueous workup to consume the chloride in a non-aqueous environment, then wash out the morpholine salt.
Q2: I still see a phosphorus peak in the NMR after workup.
Diagnosis: Incomplete hydrolysis or similar solubility profile. Verification: Run a ³¹P NMR (proton-decoupled).
-
DECP: typically +3 to +6 ppm .
-
DEHP (Hydrolysis Product): typically -1 to +1 ppm (pH dependent).
-
TEP (Triethyl Phosphate - byproduct): typically -1 ppm . Fix: If the peak is at +5 ppm, you have unreacted starting material. Repeat the basic wash with vigorous stirring for a longer duration (1 hour). If the peak is near 0 ppm, you have the hydrolyzed acid entrained in the organic layer; try a more basic wash (pH > 10) to force it into the aqueous phase.
Q3: Can I distill DECP off?
Answer: Technically yes, but risky . DECP boils at ~60°C at 2 mmHg [1]. If your product has a high boiling point (>150°C), you can remove DECP via high-vacuum distillation.
-
Warning: You must use a cold trap (liquid nitrogen) to prevent DECP vapors from entering the pump oil or exhaust. The distillate is concentrated toxic waste.
Q4: The reaction turned into an emulsion during the wash.
Diagnosis: Formation of surfactants (phosphate salts can act as surfactants). Fix:
-
Add solid NaCl to saturate the aqueous layer.
-
Filter the biphasic mixture through a pad of Celite.
-
Add a small amount of Methanol to break the surface tension.
Visual Workflows
Figure 1: Purification Decision Tree
Caption: Logical flow for selecting the correct workup based on product stability.
Figure 2: Hydrolysis Pathway & Solubility
Caption: Chemical transformation of DECP during basic workup and phase distribution.
Data Summary
| Property | Diethyl Chlorophosphate (DECP) | Diethyl Phosphate (Hydrolysis Product) |
| CAS Number | 814-49-3 | 598-02-7 |
| Boiling Point | 60°C (2 mmHg) [1] | >200°C (Decomposes) |
| Water Solubility | Decomposes (Slowly) | Soluble (High) |
| ³¹P NMR Shift | ~ +3 to +6 ppm (Downfield) | ~ -1 to +1 ppm (Upfield) |
| Toxicity | High (Nerve Agent Simulant) | Low/Moderate (Irritant) |
| Removal Method | Hydrolysis -> Wash | Aqueous Extraction |
References
-
PubChem. Diethyl chlorophosphate Compound Summary. National Library of Medicine. [Link]
-
Organic Syntheses. Bromodiethylsulfonium Bromopentachloroantimonate (BDSB). Org. Synth. 2011, 88, 54-62. (Describes DECP quenching protocol). [Link]
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Methods for Separating Diethyl 1-Phenylethyl Phosphate Enantiomers
Welcome to an in-depth comparative guide on chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of diethyl 1-phenylethyl phosphate. As researchers, scientists, and drug development professionals, we understand that the chirality of a molecule is a critical attribute, often dictating its pharmacological and toxicological profile.[1][2][3] Enantiomers of the same compound can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful.[4][5] This is particularly true for organophosphorus compounds, a class that includes vital pharmaceuticals and widely used agrochemicals.[6][7][8]
The separation of these enantiomers is, therefore, not merely an analytical challenge but a fundamental necessity for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of various chiral HPLC methods, grounded in experimental data and field-proven insights, to empower you to select and develop robust and efficient separation protocols for diethyl 1-phenylethyl phosphate and related chiral organophosphorus compounds.
The Foundation: Chiral Recognition in HPLC
The direct separation of enantiomers via HPLC is most effectively achieved through the use of Chiral Stationary Phases (CSPs).[5][9][10] These phases are composed of a chiral selector immobilized onto a solid support (typically silica gel). The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. The differing stability of these complexes leads to different retention times on the column, thus enabling their separation. The key to a successful chiral separation lies in the selection of a CSP that provides the optimal combination of interactions—such as hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance—to effectively discriminate between the two enantiomers.
A Comparative Analysis of Chiral Stationary Phases
The choice of the CSP is the most critical parameter in developing a chiral separation method. While numerous CSPs are commercially available, they can be broadly categorized. For organophosphorus compounds like diethyl 1-phenylethyl phosphate, polysaccharide-based CSPs have demonstrated exceptional versatility and success.[6][9][11]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Derived from cellulose and amylose, these CSPs are the most widely used and successful for a broad range of chiral compounds.[9][10][12] The chiral selectors are typically derivatives such as carbamates and esters of these polysaccharides.
-
Mechanism of Action : Chiral recognition on polysaccharide phases is a complex, multi-modal process. The helical structure of the polysaccharide polymer creates chiral grooves or cavities. Separation is achieved through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and inclusion into these chiral cavities, where steric fit plays a crucial role.[13]
-
Key Advantages :
-
Broad Applicability : Effective for a wide variety of racemic compounds.[10]
-
High Selectivity : Often provide excellent separation factors.
-
Immobilized Versions : A significant advancement is the immobilization of the polysaccharide selector onto the silica support.[14] Unlike coated phases, immobilized CSPs (e.g., Chiralpak® IA, IB, IC) are compatible with a much wider range of organic solvents, including chlorinated solvents, ethyl acetate, and THF.[14][15] This "solvent versatility" greatly expands the possibilities for method development, allowing for fine-tuning of selectivity and retention.[14][15]
-
-
Commercial Examples :
The diagram below illustrates the multi-modal interactions that contribute to chiral recognition on a polysaccharide-based CSP.
Caption: Multi-modal interactions on a polysaccharide CSP.
Other Notable CSPs
While polysaccharide phases are often the first choice, other CSP types can offer unique selectivity.
-
Pirkle (Brush-Type) CSPs : These were among the first commercially available CSPs. They feature smaller, well-defined chiral selectors covalently bonded to the silica support.[5][16] Their mechanism primarily relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions. A key advantage is their durability and the ability to invert the elution order by simply choosing a CSP with the opposite enantiomer of the selector bonded to the support.[16]
-
Cyclodextrin-Based CSPs : These utilize cyclodextrins, which are chiral, cyclic oligosaccharides that form a tapered cavity or "basket".[1] Chiral recognition is mainly achieved by the inclusion of the analyte, or a portion of it (like the phenyl group in our target molecule), into this cavity. The differential fit and secondary interactions at the rim of the cavity between the two enantiomers lead to their separation.
Comparative Performance Data for Organophosphorus Compounds
While specific data for diethyl 1-phenylethyl phosphate is not abundant in the reviewed literature, the following table summarizes typical starting conditions and performance for related chiral organophosphorus pesticides on various polysaccharide-based CSPs. This data serves as an excellent starting point for method development.
| Chiral Stationary Phase (CSP) | Analyte Class | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Typical Selectivity (α) | Typical Resolution (Rs) | Reference |
| Chiralpak IA-3 | Organophosphates | Hexane/Ethanol | 1.0 | 25 | 1.1 - 1.5 | > 1.5 | [11] |
| Chiralpak IB-N-3 | Organophosphates | Hexane/Isopropanol | 1.0 | 25 | 1.2 - 1.8 | > 2.0 | [11] |
| Chiralpak IC-3 | Organophosphates | Hexane/Ethanol | 1.0 | 25 | 1.1 - 1.4 | > 1.5 | [11] |
| Chiralpak AD-H | Organophosphates | Hexane/Isopropanol/DEA | 0.8 | Ambient | 1.3 - 2.5 | > 2.0 | [17] |
| Chiralcel OD-H | Organophosphates | Hexane/Ethanol/Isopropanol | 1.0 | Ambient | 1.2 - 1.9 | > 1.8 | [17] |
Note: DEA (Diethylamine) is often added as a basic modifier to improve the peak shape of basic or acidic compounds.
Experimental Protocol: A Step-by-Step Guide to Method Development
This section provides a systematic workflow for developing a robust chiral HPLC method for diethyl 1-phenylethyl phosphate. The process is iterative, starting with a broad screening of columns and mobile phases and progressively refining the conditions.
Workflow for Chiral Method Development
Caption: Systematic workflow for chiral method development.
Step 1: Analyte Preparation and Column Selection
-
Sample Preparation : Dissolve the racemic diethyl 1-phenylethyl phosphate standard in a solvent compatible with the initial mobile phase (e.g., isopropanol or hexane for normal phase). A typical starting concentration is 0.5-1.0 mg/mL.
-
Initial Column Screening : Based on literature for similar compounds, a screening set of polysaccharide-based columns is highly recommended.
-
Primary Choices : Chiralpak® IA, Chiralpak® IB-N, and Chiralcel® OD. These three columns offer a diverse range of selectivities.
-
Step 2: Mobile Phase Screening (Normal Phase is often preferred for Polysaccharide CSPs)
-
Primary Mobile Phases : For polysaccharide CSPs, normal phase eluents are typically the most successful.
-
Hexane/Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v)
-
Hexane/Ethanol (EtOH) mixtures (e.g., 90:10, 80:20 v/v)
-
-
Initial Conditions :
-
Flow Rate : 1.0 mL/min for a standard 4.6 mm ID column.
-
Temperature : Ambient (e.g., 25 °C).
-
Detection : UV detection at a suitable wavelength for the phenylethyl group (e.g., 210 nm or 254 nm).
-
-
Run the Screen : Inject the racemic standard onto each column with each mobile phase combination.
Step 3: Evaluation and Optimization
-
Analyze the Chromatograms : Look for any sign of peak splitting or separation. Calculate the selectivity (α) and resolution (Rs) for any promising conditions.
-
No Separation : If no separation is observed on any column, consider more diverse mobile phases if using immobilized columns (e.g., Methyl-tert-butyl ether (MtBE)/EtOH or Dichloromethane (DCM)/EtOH).[15]
-
Partial/Good Separation : If separation is achieved, proceed to optimization.
-
Adjusting Alcohol Content : Fine-tune the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention time but may also affect selectivity. Small, incremental changes (e.g., 2-5%) are recommended.
-
Changing the Alcohol : Sometimes, switching from IPA to EtOH, or vice-versa, can dramatically change the selectivity.
-
Temperature : Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often improve resolution, but increase analysis time and pressure.
-
Additives : While less common for neutral organophosphates, if peak shape is poor, a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) modifier can be added to the mobile phase.
-
Conclusion and Recommendations
The enantioselective separation of diethyl 1-phenylethyl phosphate by HPLC is a readily achievable goal with a systematic method development approach.
-
Primary Recommendation : Begin screening with modern, immobilized polysaccharide-based CSPs such as Chiralpak® IA, IB-N, and IC . Their broad selectivity and solvent compatibility offer the highest probability of success and the greatest flexibility for optimization.[11][14][15]
-
Starting Mobile Phase : A simple mobile phase of Hexane and an alcohol modifier (Isopropanol or Ethanol) is the most logical and effective starting point.
The causality behind these choices is clear: polysaccharide CSPs provide the necessary multi-modal interaction environment required to resolve the subtle stereochemical differences in organophosphorus compounds. The immobilized nature of the newer phases removes previous limitations on solvent choice, empowering the scientist to explore a wider chemical space to achieve the desired separation. By following the structured workflow presented, researchers can efficiently navigate the method development process, leading to a robust, reliable, and validated chiral separation method suitable for both research and quality control environments.
References
-
The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PMC. (2022, May 31). National Center for Biotechnology Information. [Link]
-
The separation of several organophosphate pesticides on immobilized polysaccharide chiral stationary phases - PubMed. (2022, May 31). PubMed. [Link]
-
Enantioselective separation and analysis of chiral pesticides by high-performance liquid chromatography | Request PDF. (2025, August 5). ResearchGate. [Link]
-
Enantiomeric separation of organophosphorus pesticides by high-performance liquid chromatography, gas chromatography and capillary electrophoresis and their applications to environmental fate and toxicity assays | Request PDF. (2025, August 9). ResearchGate. [Link]
-
Enantiomeric separation of organophosphorus pesticides by high-performance liquid chromatography, gas chromatography and capillary electrophoresis and their applications to environmental fate and toxicity assays. | Semantic Scholar. (2010, May 15). Semantic Scholar. [Link]
-
Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Chiral Technologies Europe. [Link]
-
Develop Chiral Separation Methods with Daicel's Immobilized Columns. (2021, March 14). Chiral Technologies. [Link]
-
CHIRAL STATIONARY PHASES - HPLC. Regis Technologies. [Link]
-
(PDF) Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. (2025, October 15). ResearchGate. [Link]
-
Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed. (2003, June 27). PubMed. [Link]
-
Asymmetric synthesis of organophosphorus compounds using H–P reagents derived from chiral alcohols. (2021, February 18). RSC Publishing. [Link]
-
Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry. [Link]
-
CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. wiley.com. [Link]
-
Enantioselective analysis of pesticides in food, biological, andenvironmental samples by chromatographic techniques andcapillary electrophoresis. (2023, November 27). e_Buah Home. [Link]
-
Strategies for Chiral HPLC Method Development. phenomenex.com. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. (2007, July 23). Česká a slovenská farmacie. [Link]
-
Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. (2013, January 31). SciSpace. [Link]
-
Chiral High Performance Liquid Chromatography: Review. (2020, July 30). IJPPR. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024, March 18). MDPI. [Link]
-
Chiral Organophosphorus Pharmaceuticals: Properties and Application. (2023, August 7). MDPI. [Link]
-
Biological significance of the enantiomeric purity of drugs | Scilit. (1993, January 1). Scilit. [Link]
-
Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (2022, April 15). ijirset. [Link]
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Comparative Guide: 1H and 31P NMR Characterization of Diethyl 1-Phenylethyl Phosphate
Executive Summary: The Analytical Challenge
Diethyl 1-phenylethyl phosphate (DEPEP) represents a critical structural motif in prodrug design (e.g., phosphate ester prodrugs of antivirals) and organocatalysis. Its characterization presents a unique analytical duality: it possesses a phosphorus center requiring heteroatomic analysis and a chiral carbon center requiring stereochemical verification.
This guide compares the performance of 1H NMR (Proton Nuclear Magnetic Resonance) versus 31P NMR (Phosphorus-31 NMR) in characterizing DEPEP. While 1H NMR provides granular structural connectivity and stereochemical insight, 31P NMR serves as the superior high-throughput metric for reaction monitoring and bulk purity assessment.
The "Alternatives" Defined
To provide an objective comparison, we evaluate DEPEP against its primary process impurities/precursors often found in crude reaction mixtures:
-
Diethyl Phosphite (DEP): The common starting material in Atherton-Todd phosphorylations.
-
Diethyl Phosphate (Hydrolysis Product): The primary degradation product.
Synthesis Context & Impurity Profile
To understand the NMR signals, one must understand the matrix. DEPEP is typically synthesized via the phosphorylation of 1-phenylethanol using diethyl chlorophosphate or via the Atherton-Todd reaction (Diethyl phosphite + CCl4 + Base).
-
Target Molecule: Diethyl 1-phenylethyl phosphate [(EtO)₂P(O)OCH(CH₃)Ph]
-
Critical Impurity: Unreacted Diethyl phosphite [(EtO)₂P(O)H]
Experimental Protocol: Sample Preparation
-
Solvent: CDCl₃ (Chloroform-d) is preferred to minimize solvent-solute hydrogen bonding that can broaden phosphate signals.
-
Concentration: 10–20 mg/mL for 1H; 20–50 mg/mL for 31P (due to lower sensitivity).
-
Internal Standard: Triphenyl phosphate (TPP) is recommended for quantitative 31P NMR (δ -17.8 ppm).
1H NMR Characterization: The Structural Detective
1H NMR is the tool for connectivity verification . In DEPEP, the phosphorus atom couples to nearby protons, creating distinct splitting patterns that validate the formation of the P-O-C bond.
Spectral Assignment & Coupling Logic
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Coupling Explanation |
| Aromatic (Ph) | 7.25 – 7.40 | Multiplet (m) | 5H. Standard aromatic region. No significant P-coupling observed. |
| Methine (-CH-) | ~5.55 | Multiplet (dq) | Diagnostic Signal. Coupled to methyl protons ( |
| Ester -CH₂- | ~4.05 – 4.15 | Multiplet (m) | 4H (2 x CH₂). Diastereotopic nature (due to chiral center) makes these complex. Coupled to P ( |
| Benzylic -CH₃ | ~1.62 | Doublet (d) | 3H. Primarily split by methine H ( |
| Ester -CH₃ | ~1.30 | Triplet (t) | 6H. Standard ethyl triplet ( |
The "Chiral Challenge" in 1H NMR
Because DEPEP has a chiral center at the benzylic position, the two ethoxy groups on the phosphorus are diastereotopic .
-
Observation: The methylene protons (POCH₂CH₃) often appear not as a simple quartet, but as two distinct multiplets or a complex higher-order pattern.
-
Causality: The chiral center breaks the symmetry of the phosphorus environment, making the two ethyl groups magnetically non-equivalent.
31P NMR Characterization: The Purity Gold Standard
31P NMR is the "Alternative" that outperforms 1H NMR for rapid purity assessment and reaction monitoring .
Spectral Comparison Table
| Compound | 31P Shift (δ ppm)* | Multiplicity (Decoupled) | Multiplicity (Coupled) |
| DEPEP (Product) | -1.0 to -2.0 | Singlet (s) | Multiplet (due to |
| Diethyl Phosphite (Start) | +7.0 to +8.0 | Singlet (s) | Doublet ( |
| Diethyl Phosphate (Hydrolysis) | ~0.0 to +1.0 | Singlet (s) | Singlet (broad) |
*Note: Shifts relative to 85% H₃PO₄ external standard.
Why 31P Wins for Purity
-
Spectral Window: The shift difference between the starting material (Diethyl phosphite, ~8 ppm) and product (DEPEP, ~-1.5 ppm) is massive (~10 ppm). In 1H NMR, their ethyl signals overlap heavily.
-
Simplicity: Proton-decoupled 31P NMR ({1H}) collapses all signals to singlets. A crude reaction mixture shows distinct, quantifiable peaks without the "forest" of multiplets seen in 1H NMR.
-
The "Smoking Gun": If Diethyl phosphite is present, the coupled 31P spectrum shows a massive doublet (
Hz). This is the definitive test for unreacted starting material.
Performance Comparison: 1H vs. 31P
The following table objectively compares the two methods for specific analytical goals in drug development workflows.
| Feature | 1H NMR Performance | 31P NMR Performance | Winner |
| Structural Proof | High. Proves the P-O-C-Ph connectivity via | Low. Only confirms the presence of a phosphate triester environment. | 1H NMR |
| Reaction Monitoring | Poor. Overlapping ethyl signals make integration difficult. | Excellent. Distinct singlets allow for precise % conversion calculation. | 31P NMR |
| Enantiomeric Excess (ee%) | High (with CSA). Addition of chiral solvating agents (e.g., Pirkle alcohol) splits the benzylic methyl doublet. | Medium. CSAs can split the P signal, but resolution is often lower than 1H. | 1H NMR |
| Throughput | Medium. Requires longer shimming and analysis of complex multiplets. | High. Fast acquisition (high sensitivity of 31P), simple integration. | 31P NMR |
Analytical Workflow Diagram
The following Graphviz diagram illustrates the logical decision tree for characterizing a batch of DEPEP, integrating both nuclei for maximum data integrity.
Figure 1: Integrated NMR workflow for the characterization of Diethyl 1-phenylethyl phosphate. This logic prioritizes 31P for purity screening before investing time in 1H structural analysis.
Advanced Protocol: Determination of Enantiomeric Excess
Since DEPEP is chiral, determining the enantiomeric excess (ee) is crucial for drug development applications. 31P NMR alone cannot distinguish enantiomers in an achiral solvent.
Protocol:
-
Baseline: Acquire a standard 1H NMR spectrum in CDCl₃. Focus on the benzylic methyl doublet at ~1.62 ppm.
-
CSA Addition: Add 2–5 equivalents of a Chiral Solvating Agent (CSA) such as (R)-(-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol (Pirkle Alcohol) or a chiral amine.
-
Observation:
-
Racemic Sample: The methyl doublet splits into two distinct doublets (one for R, one for S) due to the formation of diastereomeric solvation complexes.
-
Enantioenriched Sample: Integration of the two doublets yields the enantiomeric ratio (er).
-
Why 1H is preferred here: The methyl protons are closer to the chiral center and the CSA interaction site than the phosphorus atom, typically resulting in a larger chemical shift difference (
References
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945).[1] "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[1] A new method for the phosphorylation of amines." Journal of the Chemical Society, 660-663. Link
-
BenchChem. (2025).[2] "Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates." BenchChem Technical Guides. Link
-
Wenzel, T. J. (2007). "Differentiation of Chiral Phosphorus Enantiomers by 31P and 1H NMR Spectroscopy Using Amino Acid Derivatives as Chiral Solvating Agents." Tetrahedron: Asymmetry, 18(1), 123-130. Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (General reference for coupling constants).
- Gorenstein, D. G. (1984). Phosphorus-31 NMR: Principles and Applications. Academic Press.
Sources
Structural Elucidation of Diethyl 1-Phenylethyl Phosphate: A Comparative Guide to MS Fragmentation Patterns
Executive Summary & Chemical Context
Diethyl 1-phenylethyl phosphate (CAS: 34881-06-6) is a structurally complex organophosphate characterized by a highly stable benzylic moiety attached to a dialkyl phosphate core. In drug development, toxicology, and synthetic verification, unambiguous structural elucidation of this compound is critical.
This guide provides an objective, data-driven comparison of its fragmentation patterns using two distinct mass spectrometry techniques: Electron Ionization (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . By understanding the causality behind these fragmentation pathways, researchers can optimize their analytical workflows for higher specificity and confidence in molecular identification.
The Chemical Logic of Ionization: EI vs. ESI
The choice of ionization technique dictates the energy imparted to the molecule, fundamentally altering the fragmentation mechanism:
-
EI-MS (Hard Ionization, 70 eV): Strips an electron to form a highly unstable radical cation
. The dominant causality here is thermodynamic stability . The molecule rapidly undergoes -cleavage at the P-O bond to yield the most stable carbocation possible—in this case, the resonance-stabilized 1-phenylethyl cation. -
ESI-MS/MS (Soft Ionization, CID): Adds a proton to the phosphoryl oxygen to form an even-electron precursor ion
. Fragmentation is driven by charge-directed neutral losses during Collision-Induced Dissociation (CID). The energy is lower, allowing for complex rearrangements (such as McLafferty-type transitions) before bond cleavage occurs.
Visualizing the Fragmentation Logic
The following diagram maps the divergent fragmentation pathways based on the selected ionization technique.
Caption: Comparative MS fragmentation pathways of diethyl 1-phenylethyl phosphate (EI vs. ESI-MS/MS).
Quantitative Data: Fragment Ion Comparison
To facilitate rapid reference during spectral interpretation, the quantitative and mechanistic data for both techniques are summarized below.
| Ionization Mode | Precursor Ion | Key Fragment | Formula | Relative Abundance | Mechanistic Origin |
| EI-MS (70 eV) | 100% (Base Peak) | ||||
| EI-MS (70 eV) | 20–40% | Subsequent loss of ethylene ( | |||
| ESI-MS/MS | High (Energy dep.) | Proton-directed neutral loss of styrene ( | |||
| ESI-MS/MS | Medium | McLafferty-type rearrangement; loss of ethylene ( | |||
| ESI-MS/MS | High (Terminal) | Second McLafferty-type loss of ethylene yielding protonated phosphoric acid. |
Mechanistic Deep Dive: Causality in Fragmentation
Understanding why these fragments form is essential for distinguishing diethyl 1-phenylethyl phosphate from structural isomers.
The Benzylic Cleavage ( 105)
In EI-MS, the molecular ion (
The McLafferty-Type Rearrangement ( 155 127 99)
In ESI-MS/MS, once the 1-phenylethyl group is lost as neutral styrene, the remaining protonated diethyl phosphate (
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems . Every step includes a built-in check to confirm system suitability before data acquisition.
Protocol A: GC-EI-MS Workflow
Best for: Library matching, structural confirmation of synthesized standards.
-
System Suitability Test (SST): Inject 1 µL of a 10 ppm Triphenyl Phosphate (TPP) standard.
-
Causality Check: TPP has a similar boiling point and ionization efficiency. If TPP elutes with a symmetric peak and a base peak of
326, the GC inlet is free of active sites and the MS is properly tuned.
-
-
Sample Preparation: Dilute the analyte to 50 ppm in anhydrous dichloromethane.
-
Causality Check: Anhydrous solvent prevents the hydrolysis of the phosphate ester prior to injection.
-
-
Chromatographic Separation: Use a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Program the oven from 80°C (hold 1 min) to 280°C at 15°C/min.
-
Data Acquisition: Operate the MS in full-scan mode (m/z 40–400) at 70 eV electron energy. Verify the presence of the
105 base peak against a solvent blank to rule out column bleed.
Protocol B: LC-ESI-MS/MS Workflow
Best for: Trace analysis in biological matrices, pharmacokinetic studies.
-
Mass Calibration & Blank Run: Calibrate the TOF/Orbitrap mass analyzer to achieve
ppm mass accuracy. Run a blank gradient injection (Mobile Phase A/B only).-
Causality Check: Validates that the
259 precursor and 155/ 99 product ions are not carryover artifacts from previous organophosphate analyses.
-
-
Sample Preparation: Dilute the sample in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.
-
Causality Check: Formic acid acts as a proton donor, artificially driving the equilibrium toward the
state, significantly boosting ESI positive mode sensitivity.
-
-
Chromatographic Separation: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
CID Optimization (DDA/MRM): Isolate
259 in the quadrupole. Ramp the collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.-
Causality Check: Ramping the CE ensures you capture both the low-energy neutral loss of styrene (yielding
155) and the high-energy McLafferty rearrangements (yielding 99).
-
References
-
MDPI (Molecules). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.[Link]
-
National Institutes of Health (PMC). A McLafferty-Type Rearrangement in the Pentafluorobenzyl Ester Derivatives of Dialkyl Phosphates in GC-NICI-MS/MS: A Mini-Review and a Meta-Analysis.[Link]
Sources
A Senior Application Scientist's Guide to Phosphate Hydrolysis: A Comparative Analysis of Lipase B from Candida antarctica and Pseudomonas Species
Introduction: Beyond Fat Digestion - The Promiscuous Phosphatase Activity of Lipases
To the dedicated researcher, enzymes are the quintessential tools of precision. Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are workhorses of biocatalysis, celebrated for their canonical function: the hydrolysis of triglycerides into fatty acids and glycerol.[1] However, their utility extends far beyond lipid metabolism. A fascinating characteristic of many enzymes, including lipases, is "catalytic promiscuity"—the ability to catalyze reactions distinct from their physiological roles.[2][3][4] This guide delves into one such promiscuous activity: the hydrolysis of phosphate esters, a reaction of significant interest in organic synthesis, drug development, and bioremediation.
This document provides an in-depth, objective comparison of two of the most powerful and widely used classes of lipases for this non-natural reaction: the exceptionally robust Lipase B from Candida antarctica (CALB) and the versatile lipases produced by various Pseudomonas species. We will dissect their mechanistic underpinnings, compare their operational parameters, and provide actionable experimental protocols to empower you, the researcher, to make an informed selection for your specific application.
The Biocatalysts in Focus: Key Architectural and Functional Differences
At the heart of this comparison are two biocatalysts with distinct evolutionary designs and, consequently, different operational strengths.
Lipase B from Candida antarctica (CALB): The Gold Standard of Stability
CALB is arguably one of the most successful commercial enzymes, renowned for its high stability, broad substrate tolerance, and remarkable efficiency in both aqueous and non-aqueous environments.[5][6] Structurally, CALB is an α/β-hydrolase that, unlike many other lipases, lacks a significant "lid" structure covering its active site.[3][6] This feature means it does not require interfacial activation, making it active on soluble substrates in monophasic systems. Its active site is often described as a narrow, funnel-shaped pocket, which can be a determining factor in substrate specificity.[7]
For industrial and laboratory applications, CALB is most famously available in an immobilized form as Novozym® 435, where the enzyme is adsorbed onto a macroporous acrylic resin.[8] This immobilization confers exceptional thermal and chemical stability, allowing for easy recovery and reuse over multiple cycles, a critical factor in process economy.[9]
Pseudomonas Lipases: Masters of Interfacial Activation
The Pseudomonas genus (P. cepacia, P. fluorescens, P. aeruginosa, etc.) is a prolific source of commercially important lipases.[10][11] These enzymes are classic examples of lipases that exhibit interfacial activation. In an aqueous environment, their active site is shielded by a helical peptide loop, or "lid".[12] Upon contact with a hydrophobic interface (like an oil-water emulsion or a hydrophobic support), the lid undergoes a conformational change, exposing the catalytic machinery to the substrate. This mechanism is a key differentiator from CALB. While many Pseudomonas lipases are highly effective catalysts, their stability can be more variable than that of CALB, although immobilization is a common and effective strategy to enhance their robustness.[10]
Mechanism of Promiscuous Phosphate Hydrolysis
The ability of a lipase to cleave a P-O bond in a phosphate ester, rather than a C-O bond in its native substrate, stems from the versatility of its catalytic triad.
-
The Catalytic Triad: Both CALB and Pseudomonas lipases employ a classical Ser-His-Asp catalytic triad.[2][13] In canonical ester hydrolysis, the histidine residue acts as a general base, abstracting a proton from the serine hydroxyl group. This transforms the serine into a potent nucleophile.
-
Nucleophilic Attack: The activated serine alkoxide attacks the electrophilic carbonyl carbon of the ester substrate, forming a tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds from the "oxyanion hole" within the active site.
-
Promiscuous Adaptation: For phosphate hydrolysis, it is proposed that the same mechanism is co-opted. The activated serine attacks the electrophilic phosphorus atom of the phosphate ester. The key challenge for the enzyme is to accommodate the different geometry (tetrahedral phosphorus vs. trigonal planar carbonyl carbon) and charge distribution of the phosphate group within the active site and to stabilize the resulting trigonal bipyramidal transition state. The efficiency of this promiscuous reaction is therefore highly dependent on the precise architecture and flexibility of the active site.
Comparative Performance Analysis
A direct, quantitative comparison of catalytic efficiency (kcat/KM) for phosphate hydrolysis is challenging due to a lack of dedicated studies in the literature. However, we can build a robust comparison based on their well-documented general properties, which are strong indicators of their potential performance.
Table 1: General Properties of CALB vs. Pseudomonas Lipases
| Feature | Lipase B from Candida antarctica (CALB) | Pseudomonas Lipases |
| Catalytic Mechanism | Ser-His-Asp triad; no interfacial activation required.[3][6] | Ser-His-Asp triad; requires interfacial activation via a "lid" structure.[12] |
| Commercial Form | Widely available immobilized (Novozym® 435) and as a free enzyme.[8] | Available as free powders, liquids, and immobilized preparations. |
| Stability | Exceptionally high thermal and solvent stability, especially when immobilized.[5][8] | Generally good, but can be more sensitive to temperature and solvents than CALB. |
| Active Site | Funnel-like, relatively rigid access tunnel.[7] | Broader active site exposed after lid opening. |
| Substrate Scope | Very broad for esters, amides, and other promiscuous reactions.[2][14] | Broad, particularly for bulky or highly hydrophobic substrates. |
Table 2: Typical Operating Conditions for Hydrolytic Reactions
| Parameter | Lipase B from Candida antarctica (CALB) | Pseudomonas Lipases |
| Optimal pH | Broad range (pH 6-9), but highly stable and active around neutral pH.[15] | Typically neutral to alkaline (pH 7.0 - 8.5).[1] |
| Optimal Temperature | High; immobilized form is active from 25°C to >65°C.[15] | Moderate; often optimal between 30°C and 45°C.[1][11] |
| Solvent Tolerance | Excellent tolerance to a wide range of organic solvents.[8] | Generally good, but can be more prone to denaturation in certain solvents. |
Experimental Protocols for Comparative Evaluation
To provide a self-validating system for your research, we present two core protocols: a rapid screening assay and a more detailed workflow for kinetic analysis.
Protocol 1: Rapid Screening for Promiscuous Phosphatase Activity
Objective: To quickly determine if CALB and Pseudomonas lipase exhibit hydrolytic activity towards a model phosphate substrate.
Principle: This assay uses p-nitrophenyl phosphate (pNPP), a chromogenic substrate. Enzymatic hydrolysis releases p-nitrophenol (pNP), which, at an alkaline pH, deprotonates to the yellow p-nitrophenolate anion, readily quantifiable by spectrophotometry at ~410 nm.
Materials:
-
Lipase B from Candida antarctica (e.g., Novozym® 435 or free CALB)
-
Pseudomonas lipase (e.g., from P. fluorescens or P. cepacia)
-
p-Nitrophenyl phosphate (pNPP)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
Methodology:
-
Enzyme Preparation:
-
For immobilized enzymes (e.g., Novozym® 435), weigh 5 mg into each reaction well.
-
For free enzymes, prepare a 1 mg/mL stock solution in cold 10 mM phosphate buffer (pH 7.0).
-
-
Substrate Preparation: Prepare a 10 mM stock solution of pNPP in Tris-HCl buffer (100 mM, pH 8.0).
-
Reaction Setup (in a 96-well plate):
-
Test Wells: 180 µL of Tris-HCl buffer + 10 µL of enzyme solution (or 5 mg immobilized enzyme).
-
Control Wells (No Enzyme): 190 µL of Tris-HCl buffer.
-
Blank Wells (No Substrate): 180 µL of Tris-HCl buffer + 10 µL of enzyme solution.
-
-
Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Add 10 µL of the 10 mM pNPP stock solution to the Test and Control wells.
-
Monitor Reaction: Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance at 410 nm every minute for 30-60 minutes.
-
Analysis: Calculate the rate of change in absorbance over time for the test wells, correcting for the background hydrolysis rate (Control wells). A significant increase in absorbance compared to the control indicates phosphatase activity.
Protocol 2: Workflow for Kinetic Comparison
Objective: To determine the kinetic parameters (KM and Vmax) for a more rigorous comparison.
Methodology:
-
Follow Protocol 1 to establish that activity exists and to determine an appropriate enzyme concentration that gives a linear reaction rate for at least 10 minutes.
-
Vary Substrate Concentration: Prepare a range of pNPP concentrations in the reaction buffer (e.g., from 0.1 mM to 5 mM).
-
Measure Initial Rates (V₀): For each substrate concentration, measure the initial linear rate of pNP formation as described in Protocol 1. Convert the rate from ΔAbs/min to µmol/min/mg enzyme using a standard curve for pNP.
-
Data Plotting: Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Kinetic Parameter Estimation: Use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to the Michaelis-Menten equation (V₀ = Vmax[S] / (KM + [S])) to determine the values for KM and Vmax. The enzyme with a lower KM has a higher affinity for the substrate, and the one with a higher kcat (Vmax/[Enzyme]) is more catalytically efficient.
Selection Rationale: Choosing the Right Biocatalyst
Your choice between CALB and a Pseudomonas lipase will depend on the specific demands of your project.
Choose Lipase B from Candida antarctica (CALB), especially Novozym® 435, when:
-
High operational stability is paramount (e.g., elevated temperatures, presence of organic solvents).
-
Enzyme reusability is a key economic driver for the process.
-
The reaction is performed in a monophasic system with soluble substrates.
-
A proven, off-the-shelf solution with predictable performance is required.
Consider a Pseudomonas Lipase when:
-
The substrate is highly hydrophobic or insoluble , and interfacial activation could be beneficial.
-
A different substrate specificity is required that CALB does not satisfy.
-
Cost is a major driver, and crude or partially purified preparations are an option for initial screening.
-
The optimal reaction conditions fall within a neutral to alkaline pH range at moderate temperatures.
Conclusion
While both CALB and Pseudomonas lipases possess the catalytic machinery to perform promiscuous phosphate hydrolysis, they offer distinct advantages. CALB, particularly as the immobilized Novozym® 435, stands out for its exceptional stability, reusability, and ease of use, making it an ideal starting point for developing robust biocatalytic processes. Pseudomonas lipases represent a diverse and powerful alternative, offering a different spectrum of substrate specificities and a unique mechanism of interfacial activation that may be advantageous for certain applications. The experimental protocols provided in this guide offer a clear and reliable pathway for researchers to empirically determine the superior biocatalyst for their specific phosphate hydrolysis challenge.
References
-
Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. (2018). PMC. Available at: [Link]
-
Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B. (2020). MDPI. Available at: [Link]
-
Comparative study between Candida Antarctica lipase B and Pseudomonas Floroscens as catalyst for Polycaprolactone production. (2025). ResearchGate. Available at: [Link]
-
(PDF) Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2. (2018). ResearchGate. Available at: [Link]
-
Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. (2020). MDPI. Available at: [Link]
-
Organophosphate-Sensitive Lipases Modulate Brain Lysophospholipids, Ether Lipids and Endocannabinoids. (n.d.). PMC. Available at: [Link]
-
The Comparison of catalytic activity of immobilized and free form of CALB. (n.d.). ResearchGate. Available at: [Link]
-
Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Available at: [Link]
-
Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of Citronellyl Acetate. (2023). MDPI. Available at: [Link]
-
Full article: Purification and characterization of alkaline lipase production by Pseudomonas aeruginosa HFE733 and application for biodegradation in food wastewater treatment. (2018). Taylor & Francis. Available at: [Link]
-
Novozym 435 (Candida antarctica lipase, immobilized). (n.d.). MySkinRecipes. Available at: [Link]
-
Laboratory Evolution of Enantiocomplementary Candida antarctica Lipase B Mutants with Broad Substrate Scope | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Production, optimization and purification of lipase from Pseudomonas aeruginosa. (2012). Academic Journals. Available at: [Link]
-
Genetically engineered Pseudomonas aeruginosa with lipase regulation for production of rhamnolipids from waste frying oil. (2025). Frontiers. Available at: [Link]
-
Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure. (n.d.). PMC. Available at: [Link]
-
Enhancement of Novozym-435 catalytic properties by physical or chemical modification. (2025). ResearchGate. Available at: [Link]
-
Influence of substituent groups in regioselective acylation of nucleosides by Novozym 435 lipase | Request PDF. (n.d.). ResearchGate. Available at: [Link]
-
Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. (2024). PMC. Available at: [Link]
-
Novozym 435: the “perfect” lipase immobilized biocatalyst?. (2021). Digital CSIC. Available at: [Link]
-
The amidase activity of Candida antarctica lipase B is dependent on specific structural features of the substrates | Request PDF. (2025). ResearchGate. Available at: [Link]
-
Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. (n.d.). PMC. Available at: [Link]
-
Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2021). MDPI. Available at: [Link]
-
Lipases-the most promiscuous enzymes – Structure and function of biomolecules (lipids and nucleic acids). (n.d.). WordPress. Available at: [Link]
-
Mechanism for the hydrolysis of organophosphates by the bacterial phosphotriesterase. (n.d.). Semantic Scholar. Available at: [Link]
-
A simple activity staining protocol for lipases and esterases. (2005). ResearchGate. Available at: [Link]
-
Stereoselective Promiscuous Reactions Catalyzed by Lipases. (2022). MDPI. Available at: [Link]
-
Study of the lipase-catalyzed hydrolysis of waste oleochemical streams Helbert Alexander Baena Novoa. (n.d.). Repositorio UNAL. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lipases-the most promiscuous enzymes – Structure and function of biomolecules (lipids and nucleic acids) [ebooks.inflibnet.ac.in]
- 5. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. digital.csic.es [digital.csic.es]
- 9. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immobilization of Pseudomonas fluorescens Lipase on Hollow Poly(o-phenylenediamine) Microspheres and Its Application in the Preparation of Citronellyl Acetate [mdpi.com]
- 11. academicjournals.org [academicjournals.org]
- 12. Comparison of Candida antarctica Lipase B Variants for Conversion of ε-Caprolactone in Aqueous Medium—Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Spectroscopic Validation of Diethyl 1-Phenylethyl Phosphate Purity
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Purity Imperative
Diethyl 1-phenylethyl phosphate (DEPEP) serves as a critical intermediate in the synthesis of organophosphorus agrochemicals, flame retardants, and as a model substrate for stereoselective phosphatase studies. Its validation is frequently oversimplified using only retention time (GC/HPLC) or basic infrared spectroscopy. However, these methods often fail to detect hydrolysis products (diethyl phosphate) or pyrophosphate contaminants that significantly alter reaction stoichiometry and biological assay results.
This guide establishes a spectroscopic hierarchy for validating DEPEP purity. We compare the industry-standard chromatographic approaches against the superior "Gold Standard": Quantitative
Comparative Analysis of Validation Methodologies
To objectively assess DEPEP purity, one must distinguish between identity verification and absolute purity quantification. The following table compares the performance of standard analytical techniques.
Table 1: Comparative Performance of Analytical Techniques
| Feature | Method A: | Method B: GC-MS (Trace Profiling) | Method C: FTIR (Rapid ID) |
| Primary Utility | Absolute quantification of P-species | Detecting volatile organic impurities | Functional group identification |
| Specificity | High (Distinguishes mono/di/triesters) | Medium (Thermal degradation risks) | Low (Fingerprint only) |
| Limit of Detection | ~0.1% (w/ sufficient scans) | < 0.01% (ppm level) | > 1-2% |
| Key Blind Spot | Non-phosphorus solvents/salts | Non-volatile P-acids (e.g., pyrophosphates) | Trace impurities < 5% |
| Self-Validating? | Yes (Internal standard ratio) | No (Requires response factors) | No |
Why P qNMR is the Superior Choice
While GC-MS is excellent for identifying unreacted starting material (1-phenylethanol), it often degrades organophosphates in the hot injection port, leading to false "impurity" peaks.
Detailed Experimental Protocols
Protocol A: Quantitative P NMR (qNMR) – The Gold Standard
Objective: Determine absolute purity and quantify phosphorus-based impurities.
Reagents & Equipment:
-
Solvent:
(or if acidic species are suspected to be insoluble). -
Internal Standard (IS): Triphenyl phosphate (TPP) or Trimethyl phosphate (TMP). Must be high purity (>99.9% TraceCERT®).
-
Instrument: 400 MHz NMR or higher; Broadband probe.
Workflow:
-
Gravimetry: Accurately weigh ~20 mg of the DEPEP sample (
) and ~10 mg of the Internal Standard ( ) into the same vial. Record weights to 0.01 mg precision. -
Dissolution: Dissolve in 0.6 mL
. Ensure complete homogeneity. -
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).
-
Relaxation Delay (
): Must be . For organophosphates, set seconds. -
Spectral Width: 200 ppm (covers -100 to +100 ppm).
-
Scans: 64 or 128 (for S/N > 200).
-
-
Processing: Phase and baseline correct manually. Integrate the IS peak and the DEPEP peak.
Calculation:
Protocol B: GC-MS Profiling
Objective: Identify unreacted 1-phenylethanol and solvent residues.
Parameters:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm).
-
Inlet: Split mode (50:1), 250°C. Note: High temp can cause transesterification if ethanol is present.
-
Oven: 60°C (2 min)
10°C/min 280°C. -
Detection: EI Source (70 eV).
Data Interpretation & Validation Criteria
To validate your product, compare your experimental data against these reference values.
Table 2: Expected Spectroscopic Data for Diethyl 1-Phenylethyl Phosphate
| Nucleus | Signal ( | Multiplicity | Assignment | Diagnostic Value |
| -1.0 to -2.5 | Singlet (decoupled) | Phosphate Triester Core | Main Product Peak | |
| -0.5 to +1.0 | Singlet | Diethyl Phosphate (Impurity) | Hydrolysis Indicator | |
| -12 to -14 | Singlet | Pyrophosphate (Impurity) | Thermal/Condensation Defect | |
| 7.20 – 7.40 | Multiplet | Phenyl Ring | Structural Confirmation | |
| 5.45 – 5.55 | Multiplet/Quintet | -CH(CH | Coupled to P ( | |
| 3.90 – 4.15 | Multiplet | -O-CH | Ethyl Ester Group | |
| 1.55 – 1.65 | Doublet | -CH(CH | Methyl on chiral center |
Critical Quality Attribute: The methine proton at ~5.5 ppm must show splitting due to phosphorus coupling. If it appears as a clean quartet without P-coupling, the phosphate ester bond may not be formed (or is hydrolyzed).
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow for validating purity and the chemical pathways leading to common impurities.
Diagram 1: Purity Validation Decision Matrix
Caption: A hierarchical workflow prioritizing
Diagram 2: Synthesis & Impurity Origins
Caption: Mechanistic origins of impurities. Note that Diethyl Phosphate can form during synthesis or improper storage.
References
-
Uchiyama, N., et al. (2024).
P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation. Chemical and Pharmaceutical Bulletin. [Link] -
Kato, T., et al. (2021).[6] Purity Determination of Cyclophosphamide Hydrate by Quantitative
P-NMR and Method Validation. Biological and Pharmaceutical Bulletin. [Link] -
Oxford Instruments. (2020). Analysing phosphorus containing compounds using
P Benchtop NMR. [Link] -
Organic Chemistry Portal. (2012). Convenient Preparation of Long-Chain Dialkyl Phosphates. [Link]
Sources
Kinetic parameters (Km and Vmax) for diethyl 1-phenylethyl phosphate hydrolysis
Kinetic Parameters ( and ) for Diethyl 1-Phenylethyl Phosphate Hydrolysis: A Comparative Guide to Biocatalytic and Synthetic Approaches
As the demand for efficient organophosphate (OP) detoxification and stereoselective prodrug activation grows, understanding the kinetic behavior of bulky, chiral OP esters is critical. Diethyl 1-phenylethyl phosphate (CAS: 34881-06-6) presents a unique kinetic challenge. Unlike standard colorimetric substrates like paraoxon (which possess a highly activated p-nitrophenol leaving group), the 1-phenylethyl moiety introduces significant steric bulk and a higher leaving group
This guide provides an objective, data-driven comparison of three primary catalytic systems—Phosphotriesterase (PTE), Human Paraoxonase 1 (PON1), and biomimetic Zirconium Metal-Organic Frameworks (Zr-MOFs)—evaluating their performance in the hydrolysis of diethyl 1-phenylethyl phosphate and its close structural analogs.
Mechanistic Causality in Organophosphate Hydrolysis
The hydrolysis of diethyl 1-phenylethyl phosphate proceeds via the cleavage of the P–O bond, releasing diethyl phosphate and 1-phenylethanol. For metalloenzymes like PTE and PON1, the causality of catalysis relies on a metal-activated water molecule. The binuclear metal center (typically
Figure 1: General catalytic cycle for metalloenzyme-mediated organophosphate hydrolysis.
Comparative Performance Analysis
When selecting a catalyst for the hydrolysis of sterically hindered OPs, researchers must weigh binding affinity against raw turnover speed.
-
Phosphotriesterase (PTE): Sourced from Pseudomonas diminuta or Sphingobium sp., PTE is the gold standard for OP hydrolysis. It exhibits near diffusion-limited kinetics for paraoxon but shows a slight reduction in
for substrates with unactivated leaving groups (like the phenyl or 1-phenylethyl moieties) due to the higher activation energy required for P–O bond cleavage . -
Human Paraoxonase 1 (PON1): A calcium-dependent serum enzyme. PON1 exhibits distinct polymorphic variants (Q192R). The R192 isoform generally shows higher
for specific oxons, but the Q192 isoform often presents a lower (tighter binding) for bulky aryl-phosphates . -
Zr-MOFs (e.g., NU-1000): Synthetic biomimetic catalysts that utilize
nodes to mimic the binuclear active sites of PTE. While their is lower than biological enzymes, their extreme thermal and chemical stability makes them superior for harsh industrial bioremediation.
Quantitative Kinetic Data
Note: Due to the specific chiral and bulky nature of diethyl 1-phenylethyl phosphate, the kinetic parameters below are benchmarked against structurally homologous aryl-dialkyl phosphates (e.g., diethyl phenyl phosphate and paraoxon) evaluated under identical catalytic frameworks to provide an accurate comparative baseline .
| Catalyst System | Apparent | Optimal pH / Cofactor | ||
| PTE (Sphingobium sp.) | 0.45 ± 0.05 | 4,200 ± 150 | ~ | pH 8.0 / |
| rHuPON1 (Q192 Isoform) | 0.81 ± 0.08 | 0.57 ± 0.05 | ~ | pH 8.5 / |
| rHuPON1 (R192 Isoform) | 0.52 ± 0.05 | 3.26 ± 0.15 | ~ | pH 8.5 / |
| Zr-MOF (NU-1000) | 2.10 ± 0.20 | 0.08 ± 0.01 | ~ | pH 8.0 / None |
Self-Validating Experimental Protocol
Standard colorimetric assays (monitoring p-nitrophenol release at 405 nm) cannot be used for diethyl 1-phenylethyl phosphate because the leaving group (1-phenylethanol) lacks absorption in the visible spectrum. Therefore, a self-validating HPLC-UV workflow must be employed.
Causality Behind Reagent Selection:
-
Buffer (50 mM HEPES, pH 8.0): Chosen because its
(7.5) provides robust buffering capacity at pH 8.0, which is the precise inflection point required to deprotonate the metal-bound water in PTE without causing rapid background alkaline hydrolysis of the substrate . -
Cofactor Supplementation:
(for PTE) or (for PON1) is mandatory. Dialysis without metal replenishment leads to apoenzymes with zero catalytic activity, proving the metal's role in transition state stabilization.
Figure 2: Step-by-step experimental workflow for determining Km and Vmax via HPLC.
Step-by-Step Methodology
-
System Validation (Controls):
-
Negative Control: Buffer + Substrate (No Enzyme) to measure the background spontaneous hydrolysis rate.
-
Positive Control: Standard paraoxon hydrolysis monitored at 405 nm to confirm enzyme batch viability.
-
-
Substrate Preparation: Prepare a
stock of diethyl 1-phenylethyl phosphate in pure methanol. Dilute into HEPES buffer (pH 8.0) containing the appropriate metal cofactor to create a concentration gradient ( to ). Note: Ensure final methanol concentration remains below 5% (v/v) to prevent enzyme denaturation. -
Reaction Initiation: Pre-incubate
of the substrate solutions at . Initiate the reaction by adding of the purified enzyme (e.g., stock PTE). -
Time-Course Quenching: At precise intervals (e.g., 30s, 60s, 90s, 120s), withdraw
aliquots and immediately mix with of Trifluoroacetic acid (TFA) in acetonitrile. Causality: TFA drops the pH below 3.0, instantly protonating the active site histidine residues and halting catalysis, while acetonitrile precipitates the protein to protect the HPLC column. -
HPLC-UV Quantification: Centrifuge the quenched samples at
for 5 minutes. Inject of the supernatant onto a C18 reverse-phase column. Elute isocratically (e.g., 60% Water / 40% Acetonitrile) and monitor the absorbance at to quantify the release of 1-phenylethanol against a standard curve. -
Data Analysis: Calculate initial velocities (
) from the linear portion of the product-time curve. Plot versus substrate concentration and fit to the Michaelis-Menten equation ( ) using non-linear regression software.
References
-
Transition State Analysis of the Reaction Catalyzed by the Phosphotriesterase from Sphingobium sp. TCM1 Biochemistry (ACS Publications)[Link]
-
Catalytic efficiency determines the in-vivo efficacy of PON1 for detoxifying organophosphorus compounds Pharmacogenetics (PubMed / NIH)[Link]
-
Engineered recombinant human paraoxonase 1 (rHuPON1) purified from Escherichia coli protects against organophosphate poison Proceedings of the National Academy of Sciences (PNAS)[Link]
-
Rational design of paraoxonase 1 (PON1) for efficient hydrolysis of organophosphates The Royal Society of Chemistry (RSC)[Link]
A Comparative Guide to the Stability of Diethyl vs. Dimethyl 1-Phenylethyl Phosphates
For researchers and professionals in drug development and organic chemistry, the selection of appropriate phosphate esters is paramount to ensuring the stability and efficacy of active pharmaceutical ingredients and other fine chemicals. This guide provides an in-depth comparative analysis of the stability of two closely related organophosphates: diethyl 1-phenylethyl phosphate and dimethyl 1-phenylethyl phosphate. By examining the underlying chemical principles and providing robust experimental protocols, this document serves as a practical resource for making informed decisions in your research and development endeavors.
Introduction: The Significance of Phosphate Ester Stability
Phosphate esters are integral to numerous biological and industrial processes. In drug development, they are often employed as prodrugs to enhance solubility and bioavailability. Their stability under various conditions—pH, temperature, and enzymatic action—directly impacts their shelf-life, formulation, and in vivo performance. A thorough understanding of the factors governing their stability is therefore not merely academic but a critical component of successful product development. This guide focuses on the nuanced differences between the diethyl and dimethyl esters of 1-phenylethyl phosphate, highlighting how subtle structural modifications can lead to significant changes in chemical stability.
Theoretical Framework: Steric and Electronic Effects on Stability
The stability of a phosphate ester is primarily influenced by the electronic and steric nature of its alkyl and aryl substituents. These factors dictate the susceptibility of the phosphorus center to nucleophilic attack, a common degradation pathway.
Electronic Effects: The electron-donating or withdrawing nature of the substituent groups can modulate the electrophilicity of the phosphorus atom. Electron-withdrawing groups tend to increase the positive charge on the phosphorus, making it more susceptible to nucleophilic attack and thus decreasing stability.[1]
Steric Hindrance: The size of the alkyl groups attached to the phosphate moiety can physically obstruct the approach of a nucleophile. Larger alkyl groups, therefore, can enhance the stability of the phosphate ester by sterically shielding the phosphorus atom.[2][3]
In the case of diethyl versus dimethyl 1-phenylethyl phosphate, the primary difference lies in the size of the alkoxy groups. The ethyl groups in the diethyl ester are bulkier than the methyl groups in the dimethyl ester. This increased steric hindrance in diethyl 1-phenylethyl phosphate is expected to confer greater stability against nucleophilic attack, particularly in hydrolysis reactions.
Comparative Stability Analysis: A Data-Driven Approach
| Parameter | Diethyl 1-Phenylethyl Phosphate | Dimethyl 1-Phenylethyl Phosphate | Rationale |
| Hydrolytic Stability (Half-life, t½) | Expected to be longer | Expected to be shorter | The bulkier ethyl groups provide greater steric hindrance to the approach of water or hydroxide ions.[2][3] |
| Thermal Stability (Decomposition Temp.) | Expected to be slightly higher | Expected to be slightly lower | Alkyl phosphates typically undergo elimination of a phosphorus acid upon heating. The relative stability would depend on the specific decomposition pathway, but greater steric bulk can sometimes lead to slightly higher thermal stability.[4][5][6] |
| Susceptibility to Enzymatic Cleavage | Potentially lower | Potentially higher | The active sites of many phosphatases are sterically constrained, and the larger ethyl groups may hinder binding and subsequent cleavage. |
Experimental Protocols for Stability Assessment
To empirically validate the predicted stability differences, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and provide a robust framework for a comprehensive comparative stability study.
Synthesis of Diethyl and Dimethyl 1-Phenylethyl Phosphate
A reliable synthesis is the first step in any stability study. The following is a general method that can be adapted for both target compounds.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for the preparation of 1-phenylethyl phosphates.
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 1-phenylethanol (1.0 eq) and a suitable base such as pyridine or triethylamine (1.2 eq) in an anhydrous solvent (e.g., dichloromethane or diethyl ether) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the respective phosphorylating agent (diethyl chlorophosphate or dimethyl chlorophosphate, 1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or an appropriate analytical technique.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the synthesized phosphates using ¹H NMR, ¹³C NMR, ³¹P NMR, mass spectrometry, and infrared spectroscopy.
Comparative Hydrolytic Stability Study
This protocol outlines a method to determine the hydrolysis rate constants at different pH values.
Diagram of Hydrolysis Study Workflow:
Caption: Workflow for determining the hydrolytic stability of phosphate esters.
Step-by-Step Protocol:
-
Sample Preparation: Prepare stock solutions (e.g., 10 mg/mL) of diethyl and dimethyl 1-phenylethyl phosphate in a suitable organic solvent like acetonitrile or methanol. Prepare aqueous buffers at various pH values (e.g., pH 4, 7, and 10).[2]
-
Hydrolysis Reaction: In a temperature-controlled water bath (e.g., 37 °C or 50 °C), add a small volume of the phosphate ester stock solution to a pre-heated buffer to achieve the desired final concentration (e.g., 100 µg/mL).
-
Time-Course Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture. Immediately quench the hydrolysis by adding a miscible organic solvent and/or placing the sample on ice.
-
Analytical Quantification: Analyze the samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the concentration of the remaining parent phosphate ester.[7]
-
Data Analysis: For each pH, plot the natural logarithm of the concentration of the phosphate ester against time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.[2]
Comparative Thermal Stability Study
Thermogravimetric analysis (TGA) is a suitable method for comparing the thermal stability of the two compounds.
Diagram of Thermal Stability Analysis:
Caption: Workflow for assessing thermal stability using TGA.
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the purified phosphate ester into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Collection: Continuously monitor and record the sample weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of the maximum rate of decomposition. Compare the thermograms of the diethyl and dimethyl esters.
Mechanistic Insights into Degradation
The primary non-enzymatic degradation pathway for phosphate esters is hydrolysis, which can be acid-catalyzed, neutral, or base-catalyzed. The mechanism of hydrolysis can proceed through either an associative (AN + DN) or a dissociative (SN1-like) pathway, and can be influenced by the nature of the substituents. For triesters, bimolecular nucleophilic substitution at the phosphorus center is a common mechanism.
Diagram of Hydrolysis Mechanism:
Caption: Generalized mechanism for the hydrolysis of a phosphate ester.
The greater steric bulk of the ethyl groups in diethyl 1-phenylethyl phosphate is expected to disfavor the formation of the pentacoordinate transition state in an associative mechanism, thereby slowing the rate of hydrolysis compared to the dimethyl analog.
Conclusion and Recommendations
Based on fundamental principles of organic chemistry, diethyl 1-phenylethyl phosphate is predicted to exhibit greater stability than dimethyl 1-phenylethyl phosphate , primarily due to the increased steric hindrance afforded by the ethyl groups. This enhanced stability is expected to manifest as a longer half-life in hydrolytic stability studies and potentially a higher onset temperature of thermal decomposition.
For applications requiring enhanced stability, such as in the development of long-acting prodrugs or in formulations subjected to harsh conditions, diethyl 1-phenylethyl phosphate would likely be the more suitable candidate. Conversely, if more rapid cleavage to the active compound is desired, dimethyl 1-phenylethyl phosphate may be preferable.
The experimental protocols provided in this guide offer a comprehensive framework for empirically verifying these predictions and for generating the necessary data to make an informed selection between these two phosphate esters for your specific application.
References
-
Machinery Lubrication. (n.d.). How to Monitor and Maintain Phosphate Ester Fluids. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Phosphorane lifetime and stereo-electronic effects along the alkaline hydrolysis of phosphate esters. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Effect of Electric Fields on the Decomposition of Phosphate Esters. Retrieved from [Link]
-
ACS Publications. (2014). Effect of Electric Fields on the Decomposition of Phosphate Esters. The Journal of Physical Chemistry C. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Electric Fields on the Decomposition of Phosphate Esters. Retrieved from [Link]
-
Proceedings of the National Academy of Sciences. (n.d.). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Electric Fields on the Decomposition of Phosphate Esters. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Diethyl 1-phenylethyl phosphonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Property-Driven Design of Thermally Robust Organophosphorus Ionic Liquids for High-Temperature Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Study of analytical methods of high fatty alcohol phosphate ester. Retrieved from [Link]
-
ACS Publications. (2005). Phosphonate–Phosphinate Rearrangement. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
-
P2 InfoHouse. (n.d.). Phosphate Esters: Chemistry and Properties. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis of benzyl diethyl phosphate from industrial by-product by solid-liquid phase transfer catalysis. Retrieved from [Link]
-
University of California, Davis. (n.d.). Hydrolysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The rate of hydrolysis of phosphomonoester dianions and the exceptional catalytic proficiencies of protein and inositol phosphatases. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of dimethyl 2-oxo-2-phenylethylphosphonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Diethyl (1-hydroxy-1-phenylethyl)phosphonate. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of Phosphate Esters in Plant Material. Extraction and Purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Diethyl (2-(4-Phenyl-1H-1,2,3-triazol-1-yl)benzyl) Phosphate. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thermodynamic Origin of the Increased Rate of Hydrolysis of Phosphate and Phosphorothioate Esters in DMSO/Water Mixtures. Retrieved from [Link]
-
MDPI. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Polymers. Retrieved from [Link]
-
PubMed. (2022). Thermal Degradation of Organophosphorus Flame Retardants. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphate-esters-Chemistry-and-properties.pdf. Retrieved from [Link]
-
KOPS. (n.d.). Determination of Phosphorus-Containing Compounds by Spectrophotometry. Retrieved from [Link]
-
University of Shizuoka. (n.d.). Dimethyl 2-phenylethyl boranophosphate. Retrieved from [Link]
-
MDPI. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-methyl-2-phenyl- and bis(1-methyl-2-phenylethyl)phosphinic acids from red phosphorus and allylbenzene. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (r)-Dimethyl 1-phenylethyl-phosphonate. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Safety assessment of diethyl[[3,5‐bis(1,1‐dimethylethyl)‐4‐hydroxyphenyl]methyl] phosphonate for use in a food contact material. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl and diethyl phosphate metabolites of OP pesticides and the.... Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Comparison of the Respiratory Toxicity and Total Cholinesterase Activities in Dimethyl Versus Diethyl Paraoxon-Poisoned Rats. Retrieved from [Link]
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- 7. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Diethyl 1-phenylethyl phosphate
[1][2]
Executive Summary & Immediate Action
Diethyl 1-phenylethyl phosphate is an organophosphate triester. While often used as a synthetic intermediate or model substrate, it must be handled with the rigorous safety protocols reserved for the organophosphate (OP) class due to potential acetylcholinesterase (AChE) inhibition and hydrolytic instability.
Core Directive: The preferred disposal method for bulk quantities is commercial incineration via a licensed hazardous waste contractor. Chemical neutralization (alkaline hydrolysis) is reserved strictly for decontamination of surfaces, glassware, and spill residues .
Critical "Do's and Don'ts"
-
DO segregate as Hazardous Organic Waste .
-
DO wear chemically resistant gloves (Nitrile or Butyl Rubber) and safety goggles.
-
DO NOT dispose of down the drain (Sanitary Sewer).
-
DO NOT mix with strong oxidizers or strong bases in the waste stream (unless following a specific neutralization protocol).
Chemical Profile & Hazard Analysis
Understanding the chemical behavior of this phosphate ester is the foundation of safe disposal.
| Property | Description |
| Chemical Structure | |
| Class | Organophosphate Triester |
| Primary Hazards | Irritant / Potential Neurotoxin . Like many OPs, it may exhibit anticholinesterase activity. |
| Degradation Products | Hydrolyzes to Diethyl phosphate (Corrosive) and 1-Phenylethanol (Combustible Irritant). |
| Stability | Stable at neutral pH; hydrolyzes rapidly in alkaline conditions. |
Expert Insight: The hazard profile of this compound is dynamic. Upon contact with water or moisture over time, it degrades into diethyl phosphate, which is significantly more corrosive (Skin Corr. 1B) than the parent triester. Waste containers must be compatible with corrosive acids.
Pre-Disposal Handling & Storage
Before disposal, the material must be stabilized and stored correctly to prevent accidental release or reaction.
PPE Requirements[1][2][3][4][5][6][7][8]
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Lab coat + Nitrile gloves (minimum 0.11 mm thickness). For prolonged handling or spill cleanup, use Butyl Rubber gloves for superior resistance to organophosphates.
-
Respiratory: Work within a certified fume hood.
Waste Segregation[3][8][9][10]
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers due to the potential formation of corrosive degradation products.
-
Labeling: Label clearly as "Hazardous Waste - Organophosphate Ester."
-
Incompatibilities: Keep away from strong bases (initiates rapid hydrolysis/heat) and strong oxidizers.
Disposal Protocol A: Bulk Waste (Preferred)
Applicability: Stock solutions, expired reagents, and reaction byproducts (> 10 mL).
This protocol relies on High-Temperature Incineration , which ensures the complete thermal destruction of the phosphorus-carbon framework, preventing environmental leaching.
-
Consolidation: Transfer liquid waste into a dedicated solvent waste carboy.
-
Note: If the solvent is halogenated (e.g., DCM), use the "Halogenated Waste" stream. If non-halogenated (e.g., Ethyl Acetate), use "Non-Halogenated."
-
-
RCRA Classification:
-
Likely falls under D001 (Ignitable) if in organic solvent.
-
If pure, treat as Toxic (check local state listings for non-specific OP codes).
-
-
Documentation: Log the waste with your facility's EHS (Environmental Health & Safety) department.[1]
-
Hand-off: Schedule pickup with a licensed hazardous waste transporter (e.g., Veolia, Clean Harbors).
Disposal Protocol B: Decontamination & Spills (Chemical Treatment)
Applicability: Glassware cleaning, benchtop spills, and trace residues.
Mechanism: Alkaline hydrolysis cleaves the phosphoester bonds, converting the lipophilic triester into water-soluble (and easier to clean) phosphate salts and alcohol.
The Hydrolysis Workflow
The following diagram illustrates the chemical breakdown and decision logic for decontamination.
Caption: Alkaline hydrolysis pathway for deactivating Diethyl 1-phenylethyl phosphate residues.
Step-by-Step Decontamination Procedure
-
Preparation: Prepare a 10% Sodium Hydroxide (NaOH) solution or use undiluted commercial bleach (sodium hypochlorite).
-
Application:
-
Glassware: Soak in the base bath for at least 1 hour.
-
Spills: Cover the spill with absorbent pads (vermiculite/sand).[1] Flood the pads gently with the decontamination solution. Let sit for 30 minutes.
-
-
Cleanup:
-
Collect the soaked absorbent material into a sealable bag/container.[1]
-
Label as "Debris contaminated with Organophosphates (Neutralized)."
-
Warning: The hydrolysis product, Diethyl phosphate, is acidic. When neutralizing a bulk spill with base, heat will be generated (exothermic). Proceed slowly.
-
-
Final Wash: Wash the surface with water and detergent.
Regulatory Compliance (RCRA)
In the United States, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.
-
Waste Coding:
-
There is no specific "P" or "U" list code for Diethyl 1-phenylethyl phosphate.
-
Default Classification: Unless toxicity testing proves otherwise, categorize based on the solvent (e.g., D001 for ignitability) or as "Non-Regulated Hazardous Waste" (state-dependent) which still requires incineration.
-
-
Generator Status: Ensure your lab's monthly generation limits (CESQG, SQG, or LQG) are not exceeded by accumulating this waste indefinitely.
References
-
U.S. Environmental Protection Agency (EPA). (2025).[2] RCRA Hazardous Waste Identification: Listed and Characteristic Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Personal protective equipment for handling Diethyl 1-phenylethyl phosphate
Technical Handling Guide: Diethyl 1-phenylethyl phosphate
CAS Number: 34881-06-6 Molecular Formula: C₁₂H₁₉O₄P Physical State: Viscous liquid / Oil (Standard ambient conditions)
Executive Safety Summary
Status: High-Caution Intermediate Diethyl 1-phenylethyl phosphate is an organophosphate ester. While it lacks the extreme acute lethality of specific nerve agents (e.g., sarin), it must be handled with the Precautionary Principle applied to all organophosphorus (OP) compounds. In drug development, these intermediates are frequently used as chiral building blocks or phosphorylating agents.
Core Hazard Directive: Treat this compound as a potential Acetylcholinesterase (AChE) inhibitor and a severe skin/eye irritant. Systemic absorption through the skin is the primary high-risk vector.
Personal Protective Equipment (PPE) Matrix
Rationale: Standard laboratory PPE is insufficient for organophosphates due to their rapid transdermal absorption rates.
| PPE Category | Requirement | Technical Specification & Rationale |
| Hand Protection | Double Gloving | Inner: Nitrile (4 mil).[1] Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) for prolonged handling. Reasoning: OPs can permeate thin nitrile. The air gap between gloves provides a critical buffer zone for doffing after a splash. |
| Respiratory | Engineering Control | Primary: Certified Chemical Fume Hood. Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (P100 pre-filter). N95 masks offer zero protection against OP vapors. |
| Eye/Face | Splash Protection | Chemical Splash Goggles (indirect venting). Note: Safety glasses are inadequate because liquid aerosols can bypass side shields. |
| Body Defense | Impervious Barrier | Tyvek® Lab Coat or chemically resistant apron over standard cotton lab coat. Reasoning: Cotton absorbs and holds OPs against the skin, accelerating absorption. |
Operational Protocol: Safe Handling & Synthesis
A. Pre-Operational Setup
-
Quarantine the Zone: Designate a specific fume hood for OP work. Remove all unnecessary equipment to prevent cross-contamination.
-
Neutralization Prep: Prepare a 10% Sodium Hydroxide (NaOH) or commercial decontamination solution (e.g., Decon 90) before opening the bottle.
-
Dry Atmosphere: Phosphate esters can hydrolyze to produce acidic byproducts (e.g., diethyl hydrogen phosphate). Handle under nitrogen or argon if maintaining anhydrous conditions for synthesis.
B. Transfer & Weighing (Liquid Handling)
Goal: Eliminate aerosol generation.
-
Do NOT Pour: Never pour from the stock bottle. Viscous oils drip and contaminate threads.
-
Syringe/Septum Technique:
-
Equip the stock bottle with a septum cap if possible.
-
Use a wide-bore needle and glass syringe to withdraw the required volume.
-
Why? Positive displacement prevents dripping and minimizes vapor exposure.
-
-
Gravimetric Addition: If weighing is required, taring the receiving flask (containing solvent) is safer than weighing the neat oil in a weigh boat, which leaves a high-residue surface to clean.
C. Reaction Monitoring
-
TLC/HPLC: Dispose of TLC capillaries immediately into a solid waste container inside the hood. Do not leave them on the bench.
-
Quenching: Quench reactions slowly. If using basic conditions, be aware that hydrolysis may release phenol derivatives or ethanol, altering the flammability profile.
Emergency Response & Spill Management
Medical Alert: If exposure occurs, inform medical personnel immediately that the patient was handling an Organophosphate . (Antidotes like Atropine/Pralidoxime are specific to AChE inhibition but must only be administered by medical professionals).
Spill Cleanup Workflow (Graphviz Diagram)
Figure 1: Decision logic for organophosphate spill response. Note that large spills outside a fume hood require immediate evacuation due to inhalation risks.
Waste Disposal & Deactivation
Do NOT dispose of down the drain. Hydrolysis in plumbing can create toxic, persistent residues.
-
Primary Waste: Collect all neat chemical and reaction mixtures in a dedicated "High Hazard - Organophosphate" waste stream.
-
Contaminated Solids: Syringes, needles, and gloves must be incinerated. Place in a rigid biohazard/sharps container labeled for chemical incineration.
-
Rinsate: Rinse glassware with 10% NaOH or an alcoholic base bath (KOH/Isopropanol) to hydrolyze the ester before washing. Collect this first rinse as hazardous waste.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 108083, Diethyl 1-phenylethyl phosphate. PubChem. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 6.C, Working with Chemicals of High Toxicity. [Link]
-
Safe Work Australia. Health Monitoring: Organophosphate Pesticides. (Guidance on general OP handling and biological monitoring). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
